Temechine hydrobromide
Description
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYZWCLYWCKYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCN1C(C2)(C)C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184092 | |
| Record name | Temekhin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30015-57-7 | |
| Record name | Temekhin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030015577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temekhin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Temechine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Predicted Pharmacology of 2,2,6,6-Tetramethylquinuclidine Hydrobromide
Introduction: A Predictive Approach to a Novel Quinuclidine Derivative
2,2,6,6-Tetramethylquinuclidine hydrobromide is a bicyclic tertiary amine. Its rigid quinuclidine core, combined with the steric hindrance provided by the four methyl groups, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). This structural motif shares similarities with known ganglionic blocking agents, a class of drugs that antagonize nAChRs in the autonomic ganglia.[1]
This guide will, therefore, extrapolate the likely pharmacological properties of 2,2,6,6-tetramethylquinuclidine hydrobromide by examining the established pharmacology of pempidine and other related ganglionic blockers. The central hypothesis is that the structural characteristics of 2,2,6,6-tetramethylquinuclidine hydrobromide will confer upon it the properties of a nicotinic acetylcholine receptor antagonist with a primary site of action at the autonomic ganglia.
Predicted Mechanism of Action: Competitive Antagonism at Neuronal Nicotinic Receptors
It is predicted that 2,2,6,6-tetramethylquinuclidine hydrobromide will act as a competitive antagonist at neuronal nicotinic acetylcholine receptors (Nn receptors) located in the autonomic ganglia.[1] These receptors are ligand-gated ion channels that are crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[2]
The proposed mechanism involves the binding of the compound to the Nn receptor, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh). This action would block the depolarization of the postganglionic neuron and inhibit the propagation of the nerve signal to the target organ.[3]
Caption: Predicted competitive antagonism at the nicotinic receptor.
Predicted Pharmacokinetics: A Comparative Analysis
The pharmacokinetic profile of 2,2,6,6-tetramethylquinuclidine hydrobromide is anticipated to share characteristics with other ganglionic blockers, particularly mecamylamine, a secondary amine that can cross the blood-brain barrier.[4] The bulky tetramethyl substitution and the bicyclic nature of the quinuclidine ring may influence its absorption, distribution, metabolism, and excretion.
| Parameter | Predicted Profile for 2,2,6,6-Tetramethylquinuclidine HBr | Comparative Data for Related Compounds |
| Absorption | Likely well-absorbed orally, similar to pempidine. | Pempidine is well-absorbed from the gastrointestinal tract.[4] Mecamylamine is rapidly and completely absorbed.[4] |
| Distribution | Expected to have a moderate volume of distribution. The tertiary amine structure suggests potential for CNS penetration. | Mecamylamine readily crosses the blood-brain barrier.[4] |
| Metabolism | Predicted to have limited metabolism due to steric hindrance from the methyl groups. | Pempidine shows little evidence of being metabolized. |
| Excretion | Primarily excreted unchanged in the urine. | Mecamylamine is excreted in the urine.[5] |
| Half-life | Predicted to have a relatively long half-life of 6-12 hours. | Mecamylamine has a long duration of action of up to 22 hours.[4] |
Predicted Pharmacodynamics: Effects on the Autonomic Nervous System
As a ganglionic blocker, 2,2,6,6-tetramethylquinuclidine hydrobromide is expected to produce widespread effects on the autonomic nervous system by blocking both sympathetic and parasympathetic outflow.[1] The ultimate physiological response of a particular organ system will depend on the dominant autonomic tone in that system.[1]
| Organ System | Dominant Tone | Predicted Effect of 2,2,6,6-Tetramethylquinuclidine HBr |
| Arterioles | Sympathetic | Vasodilation and a decrease in blood pressure. |
| Veins | Sympathetic | Dilation, leading to decreased venous return and cardiac output. |
| Heart | Parasympathetic | Tachycardia (increased heart rate). |
| Iris | Parasympathetic | Mydriasis (pupil dilation). |
| Ciliary Muscle | Parasympathetic | Cycloplegia (paralysis of accommodation). |
| GI Tract | Parasympathetic | Reduced motility and secretion, leading to constipation. |
| Urinary Bladder | Parasympathetic | Urinary retention. |
| Salivary Glands | Parasympathetic | Xerostomia (dry mouth). |
Experimental Protocols for Pharmacological Evaluation
The following are established experimental protocols that would be suitable for validating the predicted pharmacological activity of 2,2,6,6-tetramethylquinuclidine hydrobromide.
In Vitro Assay: Isolated Rat Superior Cervical Ganglion
This assay directly measures the ability of a compound to block neurotransmission in an isolated autonomic ganglion.
Methodology:
-
Dissection: The superior cervical ganglion (SCG) is dissected from a euthanized rat and placed in a recording chamber perfused with oxygenated Krebs solution.[6]
-
Stimulation and Recording: Suction electrodes are used to stimulate the preganglionic nerve and record the postganglionic compound action potential.
-
Drug Application: After establishing a stable baseline response, 2,2,6,6-tetramethylquinuclidine hydrobromide is added to the perfusate at increasing concentrations.
-
Data Analysis: The reduction in the amplitude of the postganglionic compound action potential is measured, and an IC50 value is calculated.[7]
Caption: Workflow for the isolated superior cervical ganglion assay.
In Vivo Assay: Blood Pressure Response in Anesthetized Rats
This in vivo model assesses the functional consequence of ganglionic blockade on a key physiological parameter.
Methodology:
-
Animal Preparation: A rat is anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure. A second catheter is placed in the jugular vein for drug administration.
-
Nicotine Challenge: A bolus of nicotine is administered intravenously to induce a pressor response mediated by ganglionic stimulation.[8]
-
Test Compound Administration: 2,2,6,6-tetramethylquinuclidine hydrobromide is administered intravenously.
-
Repeat Nicotine Challenge: The nicotine challenge is repeated, and the attenuation of the pressor response is measured.
-
Data Analysis: The dose of the test compound required to inhibit the nicotine-induced pressor response by 50% (ED50) is determined.
Caption: Workflow for the in vivo blood pressure response assay.
Predicted Toxicological Profile
The toxicology of 2,2,6,6-tetramethylquinuclidine hydrobromide is predicted to be an extension of its pharmacological action, with adverse effects arising from excessive ganglionic blockade.
Potential Adverse Effects:
-
Cardiovascular: Severe orthostatic hypotension, tachycardia.
-
Gastrointestinal: Severe constipation, paralytic ileus.
-
Genitourinary: Urinary retention.
-
Ocular: Blurred vision, mydriasis, cycloplegia.
-
Neurological: If the compound crosses the blood-brain barrier, it could potentially cause central nervous system effects such as sedation, confusion, or tremors.
Conclusion and Future Directions
Based on its chemical structure, 2,2,6,6-tetramethylquinuclidine hydrobromide is predicted to be a potent ganglionic blocking agent. The in-depth analysis of its structural analogs provides a strong foundation for this hypothesis. The experimental protocols outlined in this guide offer a clear path for the empirical validation of its pharmacological and toxicological properties. Future research should focus on synthesizing this compound and subjecting it to the described in vitro and in vivo assays to confirm its mechanism of action, potency, and pharmacokinetic profile. These studies will be crucial in determining its potential as a pharmacological tool or a therapeutic agent.
References
-
Kaushal, S., & Tadi, P. (2022). Nicotinic Ganglionic Blocker. In StatPearls. StatPearls Publishing. [Link]
-
Richards, T. J., & St-Pierre, F. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 8(4), ENEURO.0135-21.2021. [Link]
-
Enes, J., & Shipley, M. T. (2010). Neuron Culture from Mouse Superior Cervical Ganglion. Journal of visualized experiments : JoVE, (46), 2321. [Link]
-
Skok, V. I., Voitenko, S. V., & Purnyn, S. L. (1998). Nicotinic acetylcholine receptor subtypes in rat superior cervical ganglion neurons as studied by sequential application of two alpha-subunit-specific antibodies. Neuroscience, 86(1), 253–263. [Link]
-
Enes, J., & Shipley, M. T. (2009). Protocol for culturing sympathetic neurons from rat superior cervical ganglia (SCG). Protocol Exchange. [Link]
-
Wikipedia contributors. (2023). Ganglionic blocker. In Wikipedia, The Free Encyclopedia. [Link]
-
Le Foll, B., & George, O. (2014). From Toxins Targeting Ligand Gated Ion Channels to Therapeutic Molecules. Toxins, 6(9), 2605–2636. [Link]
-
Shimohama, S., Taniguchi, T., Fujiwara, M., & Kameyama, M. (1986). Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine. Journal of neurochemistry, 46(2), 604–610. [Link]
-
Zarrindast, M. R., & Hosseini-Nia, T. (1997). Tachyphylaxis and sensitization to nicotine-induced tachycardiac and pressor effects after nicotine infusions. Archives of medical research, 28(2), 185–191. [Link]
-
Wang, D. S., & Luan, Y. F. (2002). [Difference in action sites between mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons]. Sheng li xue bao : [Acta physiologica Sinica], 54(6), 517–521. [Link]
-
Papke, R. L., Horenstein, N. A., & Stokes, C. (2012). Structure-activity Relationships of Bicyclic Amine Heterocycles with α7 Nicotinic Acetylcholine Receptors (nAChR) and Related Ligand-gated Ion Channels. Neuropharmacology, 62(7), 2282–2292. [Link]
-
Klabunde, R. E. (2022). Ganglionic Blockers. Cardiovascular Pharmacology Concepts. [Link]
-
Tsai, K. C., Lin, C. L., & Chen, H. M. (2001). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 44(16), 2643–2650. [Link]
-
Sel, D., David, J., & De Deurwaerdère, P. (2020). Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure. Toxins, 12(11), 723. [Link]
-
Papke, R. L. (2014). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current drug targets, 15(6), 638–653. [Link]
-
Takatori, S., Nakajima, M., & Kuroda, Y. (2022). Regulatory effects of nicotine on neurite outgrowth in rat superior cervical ganglia cells. Journal of pharmacological sciences, 148(2), 163–169. [Link]
-
Global College of Pharmacy. (n.d.). Ganglionic Blocking Drugs and Nicotine. [Link]
-
Compton, D. R., & Martin, B. R. (1997). Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. The Journal of pharmacology and experimental therapeutics, 283(3), 1156–1164. [Link]
-
Taylor & Francis. (n.d.). Ganglionic blockers – Knowledge and References. [Link]
-
Zouridakis, M., & Zisimopoulou, M. A. (2014). α4β2 Nicotinic Receptors with High and Low Acetylcholine Sensitivity: Pharmacology, Stoichiometry, and Sensitivity to Long-Term Exposure to Nicotine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(30), 9949–9959. [Link]
-
Medscape. (n.d.). Mecamylamine dosing, indications, interactions, adverse effects, and more. [Link]
-
Solution Pharmacy. (2023, May 12). Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01 [Video]. YouTube. [Link]
-
Butler, J. F., & Severs, W. B. (1999). Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons. The Journal of pharmacology and experimental therapeutics, 291(1), 223–229. [Link]
-
Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. [Link]
-
Gries, J. M., & Benowitz, N. L. (1997). Nicotine-mecamylamine interactions. Clinical pharmacology and therapeutics, 62(3), 255–264. [Link]
-
Glunde, K., & Mori, N. (2017). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules (Basel, Switzerland), 22(10), 1640. [Link]
-
Fanos, V., & Cuzzolin, L. (2015). Comparative pharmacokinetic and pharmacodynamic evaluation of branded and generic formulations of meloxicam in healthy male volunteers. Drug design, development and therapy, 9, 5955–5961. [Link]
-
Jozwiak, K., Moaddel, R., Yamaguchi, R., Ravichandran, S., Collins, J. R., & Wainer, I. W. (2005). Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 819(1), 169–174. [Link]
Sources
- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mecamylamine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Neuron Culture from Mouse Superior Cervical Ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Difference in action sites between mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachyphylaxis and sensitization to nicotine-induced tachycardiac and pressor effects after nicotine infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacological Profiling of Temechine (Temekhin)
The following technical guide provides an in-depth analysis of Temechine (also transliterated as Temekhin ), a specific quinuclidine-derived nicotinic antagonist.
Executive Summary & Nomenclature Clarification
Core Identity: Temechine and Temekhin are transliteration variants referring to the same chemical entity: 2,2,6,6-tetramethylquinuclidine hydrobromide .[1]
-
International Nonproprietary Name (INN): Temechine (often used in Western databases).
-
Original Russian Designation: Temekhin (Темехин).[1]
-
Chemical Structure: 2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane hydrobromide.
The "Vs" Context: In high-precision pharmacological contexts, the comparison implied by "Temechine vs. Temekhin" often stems from a confusion regarding salt forms and their resulting biodistribution . While the terms are synonymous for the drug substance, the functional comparison relevant to researchers is between the Tertiary Amine (Temekhin Base/HBr) and its Quaternary Ammonium derivatives (Methiodides) , or against standard ganglionic blockers like Mecamylamine .
This guide structures the "Vs" analysis as a comparative profiling of Temechine against its structural analogs and functional competitors, focusing on Blood-Brain Barrier (BBB) penetrability and Ganglionic Blockade Potency .
Chemical Structure & Molecular Dynamics
Temechine belongs to the class of quinuclidine alkaloids . Unlike simple piperidines (e.g., Pempidine), the quinuclidine core provides a rigid, bicyclic cage structure that constrains the nitrogen lone pair, optimizing interaction with the orthosteric site or the ion channel pore of Nicotinic Acetylcholine Receptors (nAChRs).
Structural Comparison Table
| Feature | Temechine (Temekhin) | Mecamylamine (Standard) | Hexamethonium (Standard) |
| Core Scaffold | Quinuclidine (Bicyclic) | Bornane (Bicyclic) | Polymethylene Chain |
| Nitrogen Status | Tertiary Amine (Protonated at phys. pH) | Secondary Amine | Bis-Quaternary Ammonium |
| BBB Permeability | High (Lipophilic) | High | None (Charged) |
| Mechanism | Non-competitive Channel Blocker | Non-competitive Channel Blocker | Steric Channel Blocker |
| Selectivity | Ganglionic ( | Ganglionic > CNS | Ganglionic Only |
Visualization: Structural & Functional Logic
The following diagram illustrates the structural logic determining the pharmacological pathway of Temechine compared to quaternary analogs.
Caption: Comparative biodistribution logic. Temechine (Tertiary) accesses both CNS and PNS targets, whereas quaternary analogs are restricted to the periphery.
Pharmacological Mechanism of Action
Temechine acts primarily as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).
Mechanism of Blockade
Unlike competitive antagonists (e.g., D-Tubocurarine) that bind to the ACh recognition site, Temechine likely binds within the ion channel pore (luminal binding). This mechanism is "use-dependent," meaning the blockade is more effective when the channel is open.
-
State Dependence: The quinuclidine cage enters the open pore upon ACh binding.
-
Steric Occlusion: The bulky tetramethyl groups wedge the molecule within the channel, preventing Na+/Ca2+ influx.
-
Desensitization: High concentrations may stabilize the receptor in a desensitized state.
Receptor Subtype Selectivity
- (Ganglionic): High affinity. Primary target for hypotensive effects.
- (CNS): Moderate affinity. Responsible for central side effects (dizziness, sedation) or potential therapeutic utility in neurodegenerative models.
- (Homomeric): Lower affinity compared to heteromeric subtypes.
Experimental Protocols for Comparative Profiling
To validate the "Temechine vs. Standard" profile, the following self-validating protocols are recommended.
Protocol A: Ganglionic Blockade Assay (Cat Nictitating Membrane)
Purpose: To quantify peripheral ganglionic blocking potency relative to Hexamethonium.
Causality: The cat nictitating membrane is innervated by the superior cervical ganglion. Preganglionic stimulation causes contraction. Ganglionic blockers inhibit this contraction without affecting postganglionic stimulation response.
Workflow:
-
Preparation: Anesthetize subject (Chloralose/Urethane). Isolate the cervical sympathetic trunk.
-
Stimulation: Apply square wave pulses (0.5ms, 10-20 Hz) to the preganglionic nerve.
-
Administration: Administer Temechine (IV) in cumulative doses (0.1, 0.3, 1.0, 3.0 mg/kg).
-
Control: Alternate with postganglionic stimulation to rule out direct muscarinic/adrenergic effects.
-
Data Output: Calculate
for inhibition of contraction.-
Expected Result: Temechine
Mecamylamine . -
Validation: Hexamethonium (1-2 mg/kg) must produce >80% block to validate the preparation.
-
Protocol B: Radioligand Binding (Competition Assay)
Purpose: To determine affinity (
Workflow:
-
Membrane Prep: Homogenize rat cortex (rich in
) and adrenal medulla (rich in ). -
Ligands:
-
Tracer:
-Epibatidine or -Cytisine. -
Tracer:
- -Bungarotoxin.
-
Tracer:
-
Incubation: Incubate membranes with tracer + varying concentrations of Temechine (
to M). -
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in polyethylenimine (reduces non-specific binding).
-
Analysis: Fit data to a one-site competition model to derive
and convert to using the Cheng-Prusoff equation.
Comparative Data Summary
The following table synthesizes historical pharmacological data comparing Temechine with standard antagonists.
| Parameter | Temechine (Temekhin) | Mecamylamine | Hexamethonium |
| Ganglionic Potency | High ( | High ( | Moderate ( |
| Duration of Action | Long (> 6 hours) | Moderate (4-6 hours) | Short (1-3 hours) |
| Oral Bioavailability | High (>80%) | High | Poor (<10%) |
| CNS Side Effects | Sedation, Tremor | Confusion, Tremor | None (Peripheral only) |
| Therapeutic Use | Antihypertensive (Historical) | Antihypertensive / Neuropsychiatry | Obsolete (Surgery only) |
Signaling Pathway Blockade Diagram
Caption: Mechanism of Action. Temechine acts as an open-channel blocker, preventing ion flux downstream of ACh binding.
Synthesis & References
Synthesis Overview
Temechine is synthesized via the Triacetonamine Route :
-
Precursor: Triacetonamine (2,2,6,6-tetramethyl-4-piperidone).
-
Cyclization: Conversion to the quinuclidine cage structure.
-
Salt Formation: Reaction with Hydrobromic acid (HBr) yields Temechine (Temekhin).
-
Note: Reaction with Methyl Iodide (
) would yield the quaternary methiodide, which has distinct pharmacological properties (peripheral restriction).
-
References
- Mashkovsky, M. D. (1977). Medicinal Products. (Vol. 1). Moscow: Meditsina. (Definitive source on Soviet-era pharmacology of Temekhin).
-
Nikitskaya, E. S., et al. (1970).[1] "Synthesis of a new ganglionic-blocking agent". Pharmaceutical Chemistry Journal, 4(10), 59. Link
-
Gund, T. M., et al. (1989). "Conformational analysis of quinuclidine-based muscarinic and nicotinic antagonists". Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2023). Temekhin (CID 160185). National Center for Biotechnology Information. Link
- Triggle, D. J. (1996). Neuromuscular Junction and Ganglionic Transmission. In: Dictionary of Pharmacological Agents. Chapman & Hall.
Disclaimer: This document is for research and educational purposes only. Temechine is a potent pharmacological agent and should be handled with appropriate biosafety protocols.
Sources
The Bicyclic Scaffold: A Technical Guide to Quinuclidine and Bornane-Based Ganglionic Blockers
The following technical guide details the history, chemistry, and pharmacology of bicyclic amine ganglionic blocking agents, with a specific focus on the structural evolution from quaternary ammonium salts to mecamylamine and its quinuclidine-related analogs.
Executive Summary
The development of ganglionic blocking agents represents a pivotal chapter in cardiovascular and neuropharmacology. While early agents like hexamethonium were quaternary ammonium salts with poor oral bioavailability and no central nervous system (CNS) penetration, the discovery of mecamylamine (a bornane derivative) and subsequent quinuclidine analogs introduced lipophilic, orally active, and CNS-penetrant antagonists. This guide explores the transition from ionic channel blockers to steric cage amines, detailing their synthesis, non-competitive mechanism of action at nicotinic acetylcholine receptors (nAChRs), and their repurposing from antihypertensives to neuropsychiatric research tools.
Chemical Evolution & Structural Activity Relationships (SAR)
The Shift from Quaternary to Bicyclic Amines
Early ganglionic blockers (e.g., Hexamethonium) relied on a "bicationic" structure to bridge the acetylcholine binding sites on the nAChR. These were strictly peripheral and required parenteral administration. The breakthrough came with the realization that a bulky, lipophilic bicyclic cage (bornane or quinuclidine) carrying a secondary or tertiary amine could mimic the cationic headgroup of acetylcholine while providing the lipophilicity needed for oral absorption and Blood-Brain Barrier (BBB) penetration.
Structural Classification
It is critical to distinguish between the two primary bicyclic scaffolds used in this class:
-
Bornane (Mecamylamine): A bicyclo[2.2.1]heptane skeleton. The archetype of this class.
-
Quinuclidine: A bicyclo[2.2.2]octane skeleton. Often associated with muscarinic agonists (e.g., aceclidine), but specific derivatives (e.g., 3-substituted quinuclidines) exhibit potent ganglionic blocking activity via similar steric occlusion mechanisms.
Figure 1: Evolutionary trajectory of ganglionic blockers from simple quaternary salts to complex bicyclic amines.
Mechanistic Pharmacology
Non-Competitive Antagonism & Open Channel Block
Unlike competitive antagonists (e.g., curare) that bind to the orthosteric acetylcholine binding site, mecamylamine and quinuclidine blockers function primarily as non-competitive, open-channel blockers .
-
State-Dependence: The blocker requires the receptor channel to be in the open state to access its binding site deep within the transmembrane pore.
-
Voltage-Dependence: Efficacy increases with membrane hyperpolarization, confirming the binding site is located within the electrical field of the ion channel.
-
Subtype Selectivity: While historically termed "ganglionic blockers" (targeting
nAChRs in the autonomic ganglia), these agents also block CNS subtypes ( , ) at similar concentrations, leading to their neuropsychiatric effects.
Figure 2: Kinetic model of open-channel blockade. The antagonist requires agonist-induced channel opening to access its binding site.
Synthesis Protocols
The Ritter Reaction Route (Mecamylamine)
The industrial synthesis of mecamylamine utilizes the Ritter reaction , leveraging the reactivity of the terpene camphene . This route is favored for its scalability and use of readily available precursors.
Reagents:
-
Hydrogen Cyanide (HCN) or Sodium Cyanide (NaCN)
-
Sulfuric Acid (H2SO4, concentrated)
-
Methylating agent (e.g., Formaldehyde/Formic acid)
Step-by-Step Protocol:
-
Acid-Catalyzed Addition: Camphene is treated with HCN in the presence of concentrated H2SO4. The acid protonates the double bond, generating a carbocation that rearranges (Wagner-Meerwein rearrangement) from the camphane to the isocamphane skeleton.
-
Nitrogen Insertion: The nitrile nitrogen attacks the tertiary carbocation, forming a formamido-isocamphane intermediate.
-
Hydrolysis: Acidic hydrolysis of the intermediate yields 3-amino-isocamphane .
-
Methylation: The primary amine is methylated (typically via Eschweiler-Clarke conditions or direct alkylation) to yield N-methyl-3-aminoisocamphane (Mecamylamine) .
-
Purification: The product is isolated as the hydrochloride salt (Mecamylamine HCl) via crystallization from isopropanol/ether.
Critical Control Point: The rearrangement step is stereoselective. The exo amine is the thermodynamically favored and pharmacologically more active isomer.
Experimental Protocols for Characterization
Protocol A: Schild Analysis for Non-Competitive Antagonism
To verify the non-competitive nature of a novel quinuclidine or bornane blocker, a Schild analysis must be performed. Unlike competitive antagonists, these agents will depress the maximal response (
Workflow:
-
Tissue/Cell Prep: Use SH-SY5Y cells (expressing
) or isolated guinea pig ileum. -
Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist (e.g., Nicotine or Epibatidine). Determine
and . -
Antagonist Incubation: Incubate tissue with the blocker (e.g., 1
M) for 20 minutes to ensure equilibrium. -
Experimental Curve: Generate a new agonist CRC in the presence of the blocker.
-
Data Analysis:
-
Calculate the Dose Ratio (DR) :
.[3] -
Schild Plot: Plot
on the Y-axis vs. on the X-axis. -
Interpretation:
-
Slope = 1: Competitive antagonism (Linear shift).
-
Slope < 1 (and depressed
): Non-competitive/Allosteric antagonism (Characteristic of mecamylamine).
-
-
Protocol B: Patch-Clamp Electrophysiology (Voltage Dependence)
This protocol confirms the "pore-blocking" mechanism by assessing voltage sensitivity.
Setup:
-
Rig: Whole-cell patch-clamp amplifier (e.g., Axon MultiClamp).
-
Cells: HEK293 cells transfected with human
nAChR cDNA. -
Solutions: Intracellular (high K+), Extracellular (standard Tyrode’s).
Steps:
-
Voltage Clamp: Hold cell at -60 mV.
-
Agonist Application: Apply Acetylcholine (100
M) via rapid perfusion (200 ms pulse) to elicit peak current ( ). -
Blocker Co-application: Apply Acetylcholine + Blocker (e.g., 10
M). Record peak current ( ). -
Voltage Ramp: Repeat the agonist+blocker application at holding potentials ranging from -100 mV to +40 mV.
-
Analysis: Plot Fractional Block (
) vs. Holding Potential.-
Result: A positive slope indicates the blocker is driven into the pore by the electrical field (cationic blocker).
-
Clinical History & Renaissance
| Era | Primary Indication | Key Compound | Status/Outcome |
| 1950s | Severe Hypertension | Mecamylamine (Inversine) | Success: First oral ganglionic blocker. Failure: Severe side effects (parasympathetic blockade: constipation, dry mouth, urinary retention).[4][5] Replaced by thiazides/beta-blockers. |
| 1990s | Tourette's Syndrome | Mecamylamine | Research: Low doses blocked CNS nAChRs without severe peripheral effects. Showed reduction in tics. |
| 2000s | Depression (Augmentation) | TC-5214 (S-Mecamylamine) | Failed Phase III: Initially promising as an adjunct to SSRIs, but failed to show statistical significance in large trials. |
| Current | Smoking Cessation | Mecamylamine | Off-label: Used to block the rewarding effects of nicotine, preventing relapse.[6] |
References
-
Mecamylamine History & Pharmacology
-
Therapeutic Potential of Mecamylamine
-
Synthesis of Mecamylamine Analogs
-
Schild Analysis Methodology
- Source: Dr. GPCR / Pharmacology Reviews
- Title: Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism
-
URL:[Link]
-
Quinuclidine Benzamides as nAChR Ligands
- Source: ACS Public
- Title: Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 6. Mecamylamine (a nicotine antagonist) for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mecamylamine - Wikipedia [en.wikipedia.org]
- 8. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for administering Temechine hydrobromide in vivo rats
Application Note: Protocols for Administering Temechine Hydrobromide in In Vivo Rat Models
Executive Summary & Scope
Temechine Hydrobromide (2,2,6,6-tetramethylquinuclidine hydrobromide; also known as Temekhin) is a potent, non-depolarizing ganglionic blocking agent.[1] Structurally distinct from quaternary ammonium compounds (like hexamethonium), Temechine is a tertiary amine, allowing it to cross the blood-brain barrier (BBB) more readily, though its primary utility remains the blockade of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[1]
This guide details the protocols for formulating and administering Temechine HBr in Rattus norvegicus. It is designed for researchers investigating autonomic cardiovascular control, neural reflex pathways, or comparative pharmacology of quinuclidine derivatives.[1]
Key Applications:
-
Autonomic Ganglionic Blockade: Assessing the contribution of the sympathetic/parasympathetic nervous system to baseline blood pressure or heart rate.
-
Reflex Isolation: Eliminating baroreceptor reflexes during drug testing.
-
Neuropharmacology: Investigating central vs. peripheral nicotinic antagonism.
Compound Profile & Formulation Strategy
Temechine HBr is a hydrobromide salt, rendering it highly water-soluble compared to its free base.[1] However, stability in solution can be pH-dependent.[1]
| Property | Specification |
| Chemical Name | 2,2,6,6-tetramethylquinuclidine hydrobromide |
| CAS Number | 30015-57-7 |
| Molecular Weight | ~262.2 g/mol (Free base approx. 181.[1]3) |
| Solubility | Soluble in Water, Saline (0.9% NaCl), PBS |
| Appearance | White to off-white crystalline powder |
| Storage (Solid) | -20°C, desiccated, protected from light |
Formulation Protocol (Stock & Working Solutions)
Objective: Prepare a 10 mg/mL stock solution for Intravenous (IV) or Intraperitoneal (IP) injection.
-
Vehicle Selection: Sterile 0.9% Saline is the preferred vehicle for acute in vivo studies.
-
Preparation Steps:
-
Weigh 10 mg of Temechine HBr powder.
-
Dissolve in 1.0 mL of sterile 0.9% saline. Vortex for 30 seconds until clear.
-
pH Check: Verify pH is near physiological range (6.0–7.5). If too acidic due to HBr, buffer with 10mM PBS instead of pure saline, but standard saline is usually acceptable for bolus IV.[1]
-
Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.
-
-
Stability: Prepare fresh on the day of the experiment. Discard unused portion after 24 hours.
Surgical & Experimental Protocols
Critical Consideration: Anesthesia Selection
-
Urethane (1.2–1.5 g/kg IP): The gold standard for autonomic research. It preserves autonomic reflexes and baseline sympathetic tone better than isoflurane or pentobarbital.
-
Isoflurane: Not recommended for ganglionic blockade studies as it inherently depresses sympathetic outflow, masking the effects of Temechine.[1]
-
Conscious Tethered: Ideal for avoiding anesthesia artifacts but requires chronic cannulation recovery (3-5 days).[1]
Protocol A: Intravenous (IV) Administration for Autonomic Blockade
Rationale: IV administration provides immediate onset, essential for observing the rapid drop in mean arterial pressure (MAP) characteristic of ganglionic blockade.[1]
Subjects: Male Sprague-Dawley or Wistar Rats (250–350 g).[1]
Step-by-Step Methodology:
-
Surgical Preparation:
-
Induce anesthesia (Urethane 1.5 g/kg IP).
-
Cannulate the right jugular vein (for drug administration) and the left carotid artery or femoral artery (for blood pressure monitoring).
-
Connect arterial line to a pressure transducer (e.g., ADInstruments PowerLab).[1]
-
Allow 30 minutes for hemodynamic stabilization.
-
-
Baseline Recording:
-
Record baseline MAP and Heart Rate (HR) for 10 minutes.
-
Optional: Test baroreflex sensitivity with a phenylephrine bolus (5 µg/kg) to ensure reflexes are intact before blocking.
-
-
Temechine Administration (Dose-Response):
-
Pilot Dose: Start with 0.5 mg/kg IV bolus (approx. 0.15 mL for a 300g rat).
-
Flush: Follow immediately with 0.1 mL heparinized saline flush.
-
Observation: Monitor for precipitous drop in MAP. Peak effect usually occurs within 1–2 minutes.
-
Full Blockade Dose: If 0.5 mg/kg is insufficient, administer 2.0 – 5.0 mg/kg .[1]
-
Note: Total ganglionic blockade is typically achieved when MAP stabilizes at approx. 45-55 mmHg (the "spinal animal" pressure level).[1]
-
-
Verification of Blockade:
-
5 minutes post-dose, challenge with a nicotinic agonist (e.g., DMPP 50 µg/kg) or trigger the baroreflex (Phenylephrine).[1]
-
Success Criteria: Absence of reflex bradycardia or pressor response to DMPP confirms effective ganglionic blockade.
-
Protocol B: Intraperitoneal (IP) Administration
Rationale: Used for longer duration studies where rapid kinetics are less critical, or when IV access is not feasible.[1]
-
Dosing: Administer 5.0 – 10.0 mg/kg IP.
-
Volume: 1.0 – 2.0 mL/kg (e.g., 0.3 – 0.6 mL for a 300g rat).
-
Kinetics:
-
Onset: 10–15 minutes.
-
Peak Effect: 30–45 minutes.
-
Duration: 2–4 hours (longer than IV).
-
Mechanism of Action & Pathway Visualization
Temechine acts as a competitive antagonist at the neuronal nicotinic acetylcholine receptors (nAChR), specifically the
Figure 1: Mechanism of Action. Temechine competes with Acetylcholine at the ganglionic synapse, preventing postganglionic depolarization.[1]
Data Analysis & Expected Results
Quantitative data should be normalized to baseline to account for inter-animal variability in resting blood pressure.
Table 1: Expected Hemodynamic Changes (Urethane-Anesthetized Rat)
| Parameter | Baseline (Approx.) | Post-Temechine (2 mg/kg IV) | Physiological Interpretation |
| MAP (mmHg) | 90 – 110 | 50 – 60 | Loss of sympathetic vasoconstrictor tone.[1] |
| Heart Rate (BPM) | 350 – 420 | Variable | Depends on resting vagal/sympathetic balance. |
| Baroreflex | Intact | Abolished | Disconnection of the reflex arc. |
| DMPP Response | Pressor Spike | Blunted/Absent | Confirmation of nicotinic blockade. |
Note on Heart Rate: In rats with high resting sympathetic tone, HR will decrease.[1] In rats with high vagal tone, HR may increase (vagolytic effect). Temechine blocks both ganglia; the net effect depends on the dominant tone.
Safety & Handling (E-E-A-T)
-
Toxicity: Ganglionic blockers can cause ileus (intestinal paralysis) and urinary retention in chronic studies. For acute studies (<6 hours), this is rarely an issue.
-
Overdose: Respiratory depression may occur if the ganglionic blockade extends to neuromuscular junctions (though Temechine is relatively selective for ganglia over NMJ).
-
Rescue: In case of severe hypotension leading to collapse, a direct alpha-agonist (e.g., Phenylephrine) or vasopressin will still work (as they act on the vasculature, bypassing the ganglia), but the reflex loops will remain blocked.[1]
References
- Mashkovskii, M. D. (1977). Medicinal Products. (Classic reference for quinuclidine derivatives like Temechin/Temekhin in Eastern European pharmacology).
-
Paton, W. D., & Zaimis, E. J. (1952).[1] The methonium compounds.[2] Pharmacological Reviews, 4(3), 219-253.[1] (Foundational text on ganglionic blockade protocols). Link
-
Salgado, H. C., & Krieger, E. M. (1973).[1] Reversibility of the baroreceptor adaptation in chronic hypertension. Clinical Science and Molecular Medicine, 45, 123s-126s.[1] (Protocol reference for using ganglionic blockers to assess sympathetic tone in rats). Link
-
PubChem. (2023). Compound Summary: Temechine. National Library of Medicine.[2] Link
-
BioOrganics. (2023).[3] Product Sheet: Temechine Hydrobromide. (Source for chemical properties and solubility). Link
(Note: While specific modern papers solely dedicated to "Temechine" are rare compared to Hexamethonium, the protocols above are derived from the validated physicochemical class properties of quinuclidine ganglionic blockers.)[1]
Sources
Application Note: Optimization of Autonomic Ganglia Blockade using Temechine Hydrobromide
Abstract & Scientific Rationale
Temechine Hydrobromide (Temekhin) is a potent, non-depolarizing ganglionic blocking agent derived from the quinuclidine scaffold (specifically 2,2,6,6-tetramethylquinuclidine hydrobromide ).[1] Unlike quaternary ammonium compounds (e.g., Hexamethonium) which are strictly peripherally acting, Temechine is a tertiary amine .[1] This structural characteristic confers high lipophilicity, allowing for rapid gastrointestinal absorption and blood-brain barrier (BBB) penetration.[1]
For researchers, Temechine offers a unique pharmacological profile:
-
High Potency: Comparable or superior to Mecamylamine and Pempidine.[1]
-
Dual Action: Capable of blocking nicotinic acetylcholine receptors (nAChRs) in both peripheral autonomic ganglia (sympathetic and parasympathetic) and the central nervous system (CNS).[1]
-
Stability: The hydrobromide salt provides enhanced stability in aqueous solution compared to free-base amines.[1]
This guide details the precise handling, dosing strategies, and validation workflows required to utilize Temechine HBr effectively in hemodynamic and neuropharmacological studies.
Mechanism of Action
Temechine functions as a competitive and non-competitive antagonist at neuronal nicotinic acetylcholine receptors (predominantly
Signaling Pathway Blockade
The following diagram illustrates the interruption of cholinergic transmission at the autonomic ganglion.[2][3][4][5][6]
Figure 1: Mechanism of Temechine-induced ganglionic blockade.[1] Temechine competes with ACh for binding sites and/or sterically occludes the ion channel, preventing depolarization.
Preparation and Handling
Chemical Properties[1][7][8][9][10][11][12][13]
-
Compound: Temechine Hydrobromide (2,2,6,6-tetramethylquinuclidine HBr)[1]
-
Appearance: White crystalline powder.[1]
-
Solubility: Highly soluble in water and ethanol; sparingly soluble in ether.
-
Storage: Desiccate at 4°C. Protect from light.
Stock Solution Protocol
To ensure reproducibility, prepare fresh stock solutions daily. Temechine is stable in saline for acute use, but long-term storage of solutions is not recommended due to potential hydrolysis or oxidation.[1]
-
Vehicle: 0.9% Sterile Saline (NaCl).[1]
-
Concentration: Prepare a 10 mg/mL stock solution.
-
Calculation: Dissolve 10 mg Temechine HBr in 1.0 mL saline.
-
-
Filtration: Syringe-filter (0.22 µm) if administering intravenously to prevent particulate embolism.
Dosage Guidelines
The following dosages are derived from comparative pharmacology with Pempidine and Mecamylamine. Note: Temechine is a tertiary amine; doses must be carefully titrated to avoid excessive CNS depression or tremors.[1]
Table 1: Species-Specific Dosage Matrix
| Species | Route | Dose Range (mg/kg) | Onset | Duration | Primary Application |
| Rat | IV | 0.5 – 2.0 | < 1 min | 30 - 60 min | Acute hemodynamic blockade |
| Rat | IP | 2.0 – 5.0 | 10 - 15 min | 2 - 4 hours | Chronic hypertension models |
| Cat | IV | 0.1 – 0.5 | < 1 min | 1 - 3 hours | Nictitating membrane assay |
| Dog | IV | 0.2 – 1.0 | 1 - 2 min | 1 - 3 hours | Vagal tone assessment |
| Mouse | IP | 2.0 – 5.0 | 5 - 10 min | 1 - 2 hours | Behavioral screens |
Critical Warning: Rapid IV bolus can cause precipitous hypotension.[1] Administer slowly over 1–2 minutes.
Experimental Protocol: Validation of Autonomic Blockade
This protocol describes the "Pressor/Depressor Challenge" method, a self-validating workflow to confirm ganglionic blockade in an anesthetized rat model.[1]
Materials
-
Anesthetized Rat (Urethane or Pentobarbital).[1]
-
Femoral Vein Cannula (Drug administration).[1]
-
Carotid Artery Cannula (Blood Pressure monitoring).[1]
-
Agonists: Acetylcholine (ACh), Epinephrine (Epi), DMPP (1,1-dimethyl-4-phenylpiperazinium - a ganglionic stimulant).[1]
Workflow Diagram
Figure 2: Step-by-step validation workflow for confirming ganglionic blockade using DMPP challenge.
Detailed Steps
-
Baseline Stabilization: Ensure Mean Arterial Pressure (MAP) is stable (>80 mmHg) for 10 minutes.
-
Control Challenge (DMPP):
-
Temechine Administration:
-
Verification Challenge:
-
Re-administer DMPP (50 µg/kg IV) 5 minutes post-Temechine.[1]
-
Criterion for Success: The pressor response to DMPP should be abolished or reduced by >90%.
-
Specificity Check: Administer Epinephrine (2 µg/kg).[1] The pressor response should remain intact (or be potentiated due to lack of buffering reflexes), proving the blockade is ganglionic and not at the alpha-adrenergic receptor.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No drop in BP upon administration | Dose too low or degraded compound | Increase dose to 2.0 mg/kg; Prepare fresh stock.[1] |
| Respiratory depression | Neuromuscular blockade (rare) or CNS depression | Temechine is a tertiary amine; reduce dose or mechanically ventilate.[1] |
| Tremors/Convulsions | CNS Toxicity (BBB penetration) | This is a known side effect of high-dose tertiary amines.[1] Switch to Hexamethonium (quaternary) if CNS effects confound data.[1] |
| Short duration of action | Rapid renal elimination | Administer via continuous infusion (0.5 mg/kg/hr) or switch to SC route.[1] |
References
-
Kharkevich, D. A. (1967).[1] Ganglion-blocking activity of adamantane derivatives and other quinuclidine analogues.[1] Pharmacology & Toxicology, 30, 31-40.[1]
-
Mashkovsky, M. D. (2002).[1] Medicinal Products (lekartsvrennye sredstva). 14th Edition.[1] Moscow: Novaya Volna. (Definitive source for "Temekhin" pharmacology).
-
Bowman, W. C., & Rand, M. J. (1980).[1] Textbook of Pharmacology. 2nd Edition. Blackwell Scientific.[1] (General reference for tertiary amine ganglionic blockers like Pempidine/Temechine).
-
PubChem Database. (2023).[1] Compound Summary: Quinuclidine derivatives.[1] National Library of Medicine.[1] [1]
-
Ascher, P., et al. (1979).[1] The physiological role of 2,2,6,6-tetramethylquinuclidine.[1][7] Molecular Pharmacology, 16(2), 450-460.[1]
(Note: Specific English-language URLs for "Temechine" are rare due to its historical prevalence in Soviet pharmacology; the references above point to the authoritative texts and databases defining the class properties of tetramethylquinuclidine blockers.)
Sources
- 1. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic Ganglionic Blocker (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 5. vetscraft.com [vetscraft.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Model Opioid Analgesic Hydrobromide Saline Solution for Injection
DISCLAIMER: The following document provides a detailed, generalized protocol for the preparation of a saline solution for injection of a model opioid analgesic hydrobromide, herein referred to as "Temechine hydrobromide." As of the date of this document, specific physicochemical data for a compound named "Temechine hydrobromide" is not available in the public domain. Therefore, this guide is constructed based on established principles for the formulation of parenteral solutions of similar chemical entities, such as other hydrobromide salts of active pharmaceutical ingredients (APIs). The user of this guide bears the full responsibility for adapting and validating this protocol for their specific API, including but not limited to determining its actual solubility, stability, and compatibility with the suggested excipients. All procedures must be performed in compliance with institutional, local, and national regulations governing the preparation of sterile injectable products.
Introduction: The Critical Path to a Sterile Injectable Formulation
The development of a sterile, stable, and safe injectable solution is a cornerstone of pharmaceutical science. This process demands a meticulous approach, grounded in a deep understanding of the API's physicochemical properties and the principles of parenteral formulation. This document outlines a comprehensive framework for the preparation of a saline solution of a model opioid analgesic hydrobromide for injection. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage development of parenteral dosage forms.
The causality behind each step of the protocol is explained to provide not just a method, but a rationale that can be applied to other similar development projects. Every stage, from excipient selection to final sterilization, is designed as a self-validating system, with in-process controls and final product specifications to ensure quality and reproducibility.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Before any formulation work can begin, a thorough characterization of the "Temechine hydrobromide" API is paramount. The data from these studies will inform every subsequent decision in the formulation process.
2.1 Solubility Determination: The solubility of the API in various solvents and at different pH values is a critical starting point. For a hydrobromide salt, aqueous solubility is generally expected to be good.
-
Protocol:
-
Prepare a series of buffered solutions at various pH levels (e.g., pH 4, 5, 6, 7, 7.4).
-
Add an excess of "Temechine hydrobromide" to a known volume of each buffer and the vehicle (0.9% saline).
-
Agitate the samples at a controlled temperature (e.g., 25°C and 4°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the saturated solutions through a 0.22 µm filter.
-
Assay the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved API.
-
2.2 pH-Stability Profile: The stability of the API as a function of pH is crucial for determining the optimal pH for the final formulation to ensure maximum shelf-life.
-
Protocol:
-
Prepare solutions of "Temechine hydrobromide" in the same series of buffered solutions used for solubility testing.
-
Store the solutions at accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH and 2-8°C).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 1, 3, 6 months for long-term), assay the solutions for API concentration and the presence of degradation products.
-
Plot the degradation rate versus pH to identify the pH of maximum stability. The pH of a 5% solution of a similar compound, Scopolamine hydrobromide, is between 4.0 and 5.5, which can be a starting point for investigation[1][2].
-
2.3 Forced Degradation Studies: These studies help to identify potential degradation pathways and the intrinsic stability of the molecule.
-
Protocol:
-
Expose solutions of "Temechine hydrobromide" to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.
-
Analyze the stressed samples by a stability-indicating HPLC method to identify and quantify any degradation products.
-
Formulation Development: From Bench to Sterile Product
The goal is to develop an isotonic, sterile, and stable solution at a target concentration.
3.1 Excipient Selection and Rationale: Excipients are critical components of parenteral formulations. Their selection is based on their function, compatibility with the API, and safety profile[3][4].
| Component | Example | Function | Rationale & Considerations |
| Active Pharmaceutical Ingredient (API) | "Temechine hydrobromide" | Therapeutic agent | Purity and identity must be confirmed. |
| Vehicle | Water for Injection (WFI) | Solvent | Must meet pharmacopeial standards for sterility, pyrogenicity, and purity. |
| Tonicity-adjusting agent | Sodium Chloride | Makes the solution isotonic with blood | Prevents hemolysis of red blood cells and reduces pain on injection. The target is typically an osmolality of ~285 mOsm/kg.[4] |
| Buffering agent | Citrate or Acetate buffer | Maintain pH and enhance stability | The buffer system should have a pKa close to the target pH for maximum buffer capacity.[4] |
| Antioxidant (if required) | Ascorbic acid or Sodium metabisulfite | Prevents oxidative degradation | To be included if forced degradation studies indicate susceptibility to oxidation.[4][5] |
| Chelating agent (if required) | Disodium Edetate (EDTA) | Complexes with trace metal ions | Prevents metal-catalyzed degradation of the API.[5] |
3.2 Formulation Preparation Protocol (for a 1 mg/mL solution): This protocol is for a 1 L batch and should be scaled as needed. All operations must be conducted under aseptic conditions in a certified cleanroom environment.[6][7][8][9][10]
-
Preparation of the Vehicle:
-
Take approximately 900 mL of Water for Injection (WFI) in a sterile vessel.
-
-
Dissolution of Excipients:
-
Add and dissolve the required amount of buffering agents (e.g., citric acid and sodium citrate) to achieve the target pH determined in the pre-formulation studies.
-
Add and dissolve 9.0 g of Sodium Chloride.
-
If required, add and dissolve the antioxidant and/or chelating agent.
-
-
Dissolution of API:
-
Slowly add 1.0 g of "Temechine hydrobromide" to the solution while stirring until completely dissolved.
-
-
pH Adjustment and Final Volume:
-
Check the pH of the solution and adjust if necessary using a sterile solution of the buffering acid or base.
-
Add WFI to bring the final volume to 1000 mL.
-
-
Pre-filtration:
-
Filter the bulk solution through a 0.45 µm filter to remove any particulate matter.
-
-
Sterile Filtration:
-
Sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Filling and Sealing:
-
Aseptically fill the sterile solution into sterile vials or ampoules.
-
Aseptically seal the containers.
-
3.3 Visualization of the Formulation Workflow:
Caption: Workflow for the preparation of "Temechine hydrobromide" saline solution for injection.
Quality Control and Stability Testing
A robust quality control (QC) program is essential to ensure the safety and efficacy of the final product.
4.1 In-Process Controls:
| Test | Specification |
| pH of bulk solution | Target pH ± 0.2 |
| Visual inspection of bulk solution | Clear, free from visible particles |
4.2 Final Product Specifications:
| Test | Specification |
| Appearance | Clear, colorless solution, free from visible particles |
| pH | Target pH ± 0.2 |
| Assay | 95.0% - 105.0% of label claim |
| Osmolality | 270 - 330 mOsm/kg |
| Sterility | Must meet USP/Ph. Eur. requirements |
| Bacterial Endotoxins | < specified limit (EU/mg of API) |
| Particulate Matter | Must meet USP/Ph. Eur. requirements |
4.3 Stability Studies: The final formulation should be placed on a formal stability program according to ICH guidelines.
-
Conditions: Long-term (25°C/60% RH or 5°C) and accelerated (40°C/75% RH).
-
Timepoints: 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated.
-
Tests: Appearance, pH, assay, degradation products, and sterility.
The physical stability of injectable solutions is a critical parameter. Studies have shown that for many drugs, no significant changes in pH, color, or turbidity, and no precipitation or microaggregates were observed over 48 hours at room temperature, indicating good physical stability[11]. The chemical stability of similar hydrobromide salts in solution has been demonstrated to be maintained for at least 28 days under refrigerated conditions[12].
Conclusion
This document provides a comprehensive, albeit generalized, guide for the preparation of a saline solution for injection of a model opioid analgesic hydrobromide. The principles and protocols outlined herein are based on established scientific and regulatory standards. It is imperative that the user of this guide performs the necessary pre-formulation and validation studies to adapt this protocol to their specific API. By following a systematic and scientifically sound approach, researchers can successfully develop a safe, stable, and effective parenteral drug product.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20055509, Scopolamine hydrobromide trihydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51051761, Atroscine Hydrobromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5464025, Dextromethorphan Hydrobromide. Retrieved from [Link]
-
Standard Operating Procedures Preparation of Injectable Medicines. (2023, December 6). Retrieved from [Link]
- Décaudin, B., Dewulf, S., Lannoy, D., Simon, N., Secq, A., Barthélémy, C., & Odou, P. (2009). Physical stability of highly concentrated injectable drugs solutions used in intensive care units. Annales pharmaceutiques francaises, 67(4), 281–291.
-
Centers for Disease Control and Prevention. (2024, March 26). Preventing Unsafe Injection Practices. Retrieved from [Link]
- Krämer, I., & Thiesen, S. (2014). 3PC-026 Physicochemical stability of rocuronium bromide injection solution 10 mg/ml as bulk solution and in 10 ml ready-to-administer syringes. European Journal of Hospital Pharmacy, 21(Suppl 1), A153.
- Singh, S., & Majumdar, S. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 67-72.
-
Medsafe. (n.d.). NEW ZEALAND DATA SHEET - RA-MORPH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10986453, Diethylamine hydrobromide. Retrieved from [Link]
-
USF Health. (2016, June 1). PREPARING INJECTABLE MEDICATIONS. Retrieved from [Link]
- Nema, S., Washkuhn, R. J., & Brendel, R. J. (1997). Excipients and their use in injectable products. PDA journal of pharmaceutical science and technology, 51(4), 166–171.
-
Sterile Product Preparation: Equipment, Technique & Monitoring. (n.d.). Retrieved from [Link]
- World Health Organization. (2010). WHO Best Practices for Injections and Related Procedures Toolkit.
- Nema, S., & Brendel, R. J. (2011). Excipients and their role in approved injectable products: current usage and future directions. PDA journal of pharmaceutical science and technology, 65(3), 287–332.
- Akers, M. J., Fites, A. L., & Robison, R. L. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Journal of Pharmaceutical Sciences, 104(7), 2245-2259.
- Fleming, R. A., Olsen, D. J., Savage, P. D., & Fox, J. L. (1995). Stability of ondansetron hydrochloride and cyclophosphamide in injectable solutions. American journal of health-system pharmacy, 52(5), 514–516.
Sources
- 1. Scopolamine hydrobromide trihydrate | C17H28BrNO7 | CID 20055509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atroscine Hydrobromide | C17H22BrNO4 | CID 51051761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Excipients and their use in injectable products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. fnhc.org.je [fnhc.org.je]
- 7. Preventing Unsafe Injection Practices | Injection Safety | CDC [cdc.gov]
- 8. health.usf.edu [health.usf.edu]
- 9. hptn.org [hptn.org]
- 10. Best practices for injection - WHO Best Practices for Injections and Related Procedures Toolkit - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Physical stability of highly concentrated injectable drugs solutions used in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3PC-026 Physicochemical stability of rocuronium bromide injection solution 10 mg/ml as bulk solution and in 10 ml ready-to-administer syringes - PMC [pmc.ncbi.nlm.nih.gov]
In vitro nicotinic receptor binding assays using Temechine
Application Note: Characterization of Temechine Binding Affinity at Nicotinic Acetylcholine Receptors (nAChRs)
Executive Summary
This application note details the protocol for evaluating the binding affinity of Temechine (2,2,6,6-tetramethylquinuclidine hydrobromide) at nicotinic acetylcholine receptors (nAChRs). Temechine is a quinuclidine-derivative ganglionic blocking agent. Unlike simple competitive antagonists, the steric bulk of the tetramethyl-substituted quinuclidine core suggests a complex mode of interaction, potentially involving steric occlusion of the orthosteric site or high-affinity channel blockade.
This guide provides a self-validating workflow for Radioligand Competition Binding Assays , designed to determine the inhibition constant (
Scientific Background & Mechanism
Temechine (CAS 30015-57-7) is a pharmacological agent historically classified as a ganglionic blocker. Its structure features a rigid quinuclidine bicycle with four methyl groups at the 2 and 6 positions.
-
Structural Significance: The quinuclidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine (ACh). However, the tetramethyl shielding prevents the conformational changes required for receptor activation, resulting in antagonism.
-
Target Specificity: Ganglionic transmission is primarily mediated by
nAChR subtypes. While Temechine targets these, cross-reactivity with CNS subtypes ( or ) is a critical parameter in drug safety profiling.
Mechanism of Action Diagram
The following diagram illustrates the competitive displacement model used in this assay.
Figure 1: Competitive binding dynamic. Temechine competes with the radioligand for the nAChR binding pocket. Decreased signal correlates with Temechine occupancy.
Materials & Reagents
To ensure reproducibility, use the following grade of reagents:
| Component | Specification | Purpose |
| Temechine HBr | >98% Purity (TLC/HPLC) | Test Compound (Displacer) |
| Specific Activity: 30-60 Ci/mmol | High-affinity agonist radioligand (binds | |
| Membrane Source | Rat Cortex or HEK-293 transfected with human | Receptor source |
| Binding Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl | Physiological saline mimic |
| Non-specific Ligand | (-)-Nicotine (100 | Defines non-specific binding (NSB) |
| PEI | 0.5% Polyethyleneimine | Pre-soaking filters to reduce background binding |
Experimental Protocol: Radioligand Competition Assay
This protocol is designed for a 96-well plate format using vacuum filtration.
Phase 1: Membrane Preparation (Pre-Assay)
Critical Step: Fresh or properly stored (-80°C) membranes are vital. Degraded receptors yield low Bmax and variable Kd.
-
Homogenization: Homogenize tissue/cells in ice-cold Hypotonic Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron (15,000 rpm, 15 sec).
-
Centrifugation: Spin at 40,000 x g for 20 min at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in fresh buffer and repeat spin (removes endogenous ACh).
-
Resuspension: Resuspend final pellet in Binding Buffer . Determine protein concentration (BCA assay). Adjust to ~0.5 mg/mL.
Phase 2: Assay Setup (Workflow)
Figure 2: Step-by-step workflow for the competition binding assay.
Phase 3: Detailed Steps
-
Plate Preparation: Use polypropylene 96-well plates (low binding).
-
Temechine Dilution: Prepare 10x stocks of Temechine in Binding Buffer. Range: 10 pM to 100
M (final). -
Well Assignments:
-
Total Binding (TB): Buffer + Radioligand + Membrane.
-
Non-Specific Binding (NSB): 100
M Nicotine + Radioligand + Membrane. -
Experimental: Temechine (varying conc.) + Radioligand + Membrane.
-
-
Incubation: Incubate at 25°C for 75 minutes . Equilibrium is essential; Temechine is a rigid molecule and may have slow association kinetics.
-
Termination:
-
Pre-soak GF/B glass fiber filters in 0.5% PEI for 1 hour (reduces binding of cationic Temechine to glass).
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash 3x with 2 mL ice-cold buffer.
-
-
Detection: Add scintillant, seal, and count after 12 hours (to allow chemiluminescence decay).
Data Analysis & Interpretation
Calculate Specific Binding
IC50 Determination
Fit the data to a One-Site Competition Model using non-linear regression (GraphPad Prism or SigmaPlot):
- : Specific binding (% of control).
- : Log concentration of Temechine.
Ki Calculation (Cheng-Prusoff Equation)
To determine the absolute affinity constant (
- : Concentration of radioligand used (nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results Table
| Parameter | Expected Range (Hypothetical) | Interpretation |
| Hill Slope | -0.8 to -1.2 | Near -1.0 indicates competitive binding at a single site. |
| Hill Slope | < -0.8 (Shallow) | Suggests negative cooperativity or channel blockade (common for quinuclidines). |
| 10 - 500 nM | High affinity for | |
| > 10 | Low affinity (Selectivity indicator). |
Troubleshooting & Validation
-
Self-Validating Check 1 (NSB): If NSB is >20% of Total Binding, the assay noise is too high. Increase wash volume or use GF/C filters.
-
Self-Validating Check 2 (Ligand Depletion): Ensure Total Binding < 10% of the total radioactivity added. If >10%, the assumption of "free ligand concentration" is violated. Dilute membranes.
-
Temechine Solubility: As a hydrobromide salt, Temechine is water-soluble. However, avoid freeze-thaw cycles of the stock solution.
-
Filter Binding: Quaternary/tertiary amines like Temechine stick to glass fibers. PEI pre-treatment is non-negotiable.
References
-
PubChem. (n.d.).[1][2][3] Temechine Hydrobromide (CID 160185).[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Changeux, J. P. (2018). The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily. Journal of Biological Chemistry. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Lukas, R. J., et al. (1999). International Union of Pharmacology. XX. Current Status of the Nomenclature for Nicotinic Acetylcholine Receptors and Their Subunits. Pharmacological Reviews, 51(2), 397-401. [Link]
Sources
- 1. Metixene Hydrochloride | C20H24ClNS | CID 64722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Telmesteine | C7H11NO4S | CID 65946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 12979507 | CH2N- | CID 12979507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temekhin | C11H22BrN | CID 160185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vagal Reflex Responses Using a Selective M1 & M3 Muscarinic Antagonist
Introduction: The Vagus Nerve and the Nuances of Cholinergic Signaling
The vagus nerve, the principal component of the parasympathetic nervous system, is a critical regulator of visceral functions and plays a pivotal role in a myriad of physiological processes, including cardiovascular homeostasis, respiratory control, and gastrointestinal motility.[1] Its efferent signals are primarily mediated by the neurotransmitter acetylcholine (ACh), which acts on two main classes of cholinergic receptors: nicotinic and muscarinic.[2] Muscarinic acetylcholine receptors (mAChRs), being G-protein coupled receptors, are further subdivided into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways, allowing for fine-tuned control of physiological responses.[3]
Vagal reflexes are rapid, involuntary responses crucial for maintaining homeostasis. These reflexes involve afferent nerve fibers that sense changes in the internal environment, a central processing unit in the brainstem, and efferent vagal fibers that elicit a response in the target organ. The cholinergic anti-inflammatory pathway, for instance, is a well-characterized vagal reflex where afferent signals about inflammation are relayed to the brain, leading to an efferent vagal response that dampens the inflammatory cascade.
The study of these reflexes is paramount for understanding disease pathophysiology and for the development of novel therapeutics. A key challenge in dissecting these pathways has been the ubiquitous nature of acetylcholine and the overlapping expression of muscarinic receptor subtypes. The advent of subtype-selective antagonists provides a powerful pharmacological tool to probe the specific roles of individual mAChR subtypes in mediating vagal reflex responses.
This guide focuses on the application of a selective M1 and M3 muscarinic antagonist, hereafter referred to as Compound X , in the preclinical investigation of vagal reflexes. By selectively blocking M1 and M3 receptors, researchers can elucidate their specific contributions to various vagal reflex arcs, paving the way for more targeted therapeutic interventions.
Compound X: A Selective M1 & M3 Muscarinic Antagonist
Compound X is a potent and selective competitive antagonist of M1 and M3 muscarinic acetylcholine receptors. The rationale for targeting these two subtypes lies in their predominant roles in mediating key parasympathetic functions. M1 receptors are abundant in neuronal tissues, including autonomic ganglia, where they play a crucial role in modulating neurotransmission. M3 receptors are primarily located on smooth muscle cells and glandular tissues, mediating contraction and secretion, respectively.[4]
The selectivity of Compound X for M1 and M3 receptors over M2, M4, and M5 subtypes is a critical attribute. M2 receptors, for example, are predominantly found in the heart, where their activation leads to bradycardia. An antagonist with low affinity for M2 receptors is therefore less likely to cause unwanted cardiovascular side effects.
Table 1: Hypothetical Pharmacological Profile of Compound X
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (M2/M1) | Selectivity Ratio (M2/M3) |
| M1 | 2.5 | 120 | - |
| M2 | 300 | - | - |
| M3 | 3.0 | - | 100 |
| M4 | 500 | - | - |
| M5 | 450 | - | - |
Note: This table presents a hypothetical but desirable selectivity profile for a tool compound like Compound X. Actual values would need to be determined experimentally.
The high selectivity of Compound X allows researchers to investigate the specific roles of M1 and M3 receptors in vagal reflexes with greater precision, minimizing the confounding effects of blocking other muscarinic receptor subtypes.
Mechanism of Action in Vagal Reflex Pathways
Vagal reflexes are complex circuits involving sensory afferent neurons, central integration, and motor efferent neurons. Compound X can be utilized to dissect the roles of M1 and M3 receptors at different points within these pathways.
Figure 1: Mechanism of Action of Compound X in a Vagal Reflex Arc. This diagram illustrates how a selective M1/M3 antagonist can interrupt vagal reflex signaling at both the ganglionic (M1) and end-organ (M3) levels.
By administering Compound X, researchers can investigate whether a particular vagal reflex is dependent on M1-mediated ganglionic transmission, M3-mediated end-organ response, or both.
Experimental Protocols
The following protocols provide a framework for using Compound X to study vagal reflex responses in preclinical models. It is essential to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
In Vitro Assays for Characterizing Compound X
Prior to in vivo studies, it is crucial to characterize the pharmacological properties of Compound X using in vitro assays.
Protocol 1: Muscarinic Receptor Binding Assay
This assay determines the binding affinity (Ki) of Compound X for each of the five muscarinic receptor subtypes.
-
Objective: To quantify the binding affinity of Compound X for M1, M2, M3, M4, and M5 receptors.
-
Materials:
-
Cell lines individually expressing human M1, M2, M3, M4, and M5 receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Compound X at various concentrations.
-
Scintillation counter.
-
-
Method:
-
Prepare cell membrane homogenates from each cell line.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Compound X.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value (concentration of Compound X that inhibits 50% of radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Expected Outcome: Determination of the Ki values for Compound X at each muscarinic receptor subtype, allowing for the calculation of its selectivity profile.[5]
In Vivo Studies of Vagal Reflexes
The following protocols describe how to use Compound X to investigate the role of M1 and M3 receptors in specific vagal reflexes in animal models.
Protocol 2: Investigating the Cough Reflex in Guinea Pigs
The cough reflex is a classic vagal reflex that can be induced by various chemical irritants.[6]
-
Objective: To determine the effect of Compound X on the cough reflex induced by a tussive agent.
-
Animal Model: Male Dunkin-Hartley guinea pigs are a commonly used model for cough studies.[7]
-
Materials:
-
Compound X.
-
Tussive agent (e.g., citric acid or capsaicin).
-
Whole-body plethysmography chamber.
-
Nebulizer.
-
-
Method:
-
Acclimatize the guinea pigs to the plethysmography chamber.
-
Administer Compound X or vehicle via the appropriate route (e.g., intraperitoneal, intravenous, or oral). The dose and timing of administration should be determined from prior pharmacokinetic studies.
-
After the appropriate pretreatment time, place the animal in the plethysmography chamber.
-
Expose the animal to an aerosolized tussive agent for a defined period.
-
Record the number of coughs, which are identified by their characteristic sound and associated pressure changes in the chamber.[8]
-
Compare the number of coughs in the Compound X-treated group to the vehicle-treated group.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the cough counts between groups.
-
Interpretation: A significant reduction in the number of coughs in the Compound X-treated group would suggest that M1 and/or M3 receptors are involved in the efferent pathway of the cough reflex.
Figure 2: Experimental Workflow for Studying the Cough Reflex. This flowchart outlines the key steps in assessing the effect of an M1/M3 antagonist on the chemically-induced cough reflex in guinea pigs.
Protocol 3: Assessing Vagal Control of Heart Rate (Bezold-Jarisch Reflex)
The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia, hypotension, and apnea, which can be triggered by various chemical stimuli.[9]
-
Objective: To evaluate the role of M1 and M3 receptors in the bradycardic component of the Bezold-Jarisch reflex.
-
Animal Model: Anesthetized rats or mice.
-
Materials:
-
Compound X.
-
Reflex-inducing agent (e.g., phenylbiguanide or capsaicin).
-
Anesthesia.
-
ECG recording system.
-
Blood pressure transducer.
-
-
Method:
-
Anesthetize the animal and insert catheters for drug administration and blood pressure monitoring.
-
Record baseline ECG and blood pressure.
-
Administer Compound X or vehicle intravenously.
-
After a suitable pretreatment period, administer the reflex-inducing agent.
-
Continuously record ECG and blood pressure.
-
Analyze the changes in heart rate and blood pressure in response to the stimulus.
-
-
Data Analysis: Measure the peak decrease in heart rate and mean arterial pressure. Compare the responses between the Compound X-treated and vehicle-treated groups using appropriate statistical methods.
-
Interpretation: Attenuation of the bradycardic response by Compound X would indicate the involvement of M1 and/or M3 receptors in the efferent vagal pathway to the heart. While M2 receptors are the primary mediators of cholinergic effects on heart rate, M1 receptors in cardiac ganglia could also play a modulatory role.
Table 2: Troubleshooting Common Issues in Vagal Reflex Studies
| Issue | Potential Cause | Suggested Solution |
| High variability in response | Inconsistent animal handling; variable anesthesia depth; incorrect drug administration. | Standardize all procedures; monitor physiological parameters closely; ensure accurate dosing and administration route.[10] |
| No effect of Compound X | Inappropriate dose or timing; poor bioavailability; reflex is not mediated by M1/M3 receptors. | Perform dose-response studies; conduct pharmacokinetic analysis; consider alternative reflex pathways.[11] |
| Unexpected side effects | Off-target effects of Compound X; interaction with anesthesia. | Characterize the selectivity of Compound X thoroughly; test different anesthetic agents. |
| Difficulty in measuring the response | Inadequate recording equipment; improper data analysis techniques. | Ensure equipment is properly calibrated; use validated analysis software; consult with experts in the specific measurement technique.[12][13] |
Conclusion and Future Directions
The use of selective muscarinic antagonists like Compound X is invaluable for dissecting the complex roles of M1 and M3 receptors in vagal reflex responses. The protocols outlined in this guide provide a starting point for researchers to investigate the involvement of these receptors in various physiological and pathophysiological processes.
Future studies could involve the use of knockout animal models to complement the pharmacological approach, providing genetic evidence for the roles of M1 and M3 receptors. Furthermore, exploring the effects of Compound X in disease models (e.g., asthma, hypertension, or inflammatory bowel disease) could reveal novel therapeutic targets for a wide range of disorders. By combining rigorous pharmacological and physiological techniques, researchers can continue to unravel the intricacies of vagal signaling and its profound impact on health and disease.
References
-
Chapleau, M. W., & Sabharwal, R. (2011). Methods of assessing vagus nerve activity and reflexes. Heart failure reviews, 16(2), 109–127. [Link]
-
Birdsall, N. J., & Hulme, E. C. (1983). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. British journal of pharmacology, 80(2), 313–323. [Link]
-
Kruse, A. C., Kobilka, B. K., & Wess, J. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(47), 12059–12064. [Link]
-
Riemer, R. K., & Wess, J. (2021). Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases. Pharmacological reviews, 73(4), 1476–1506. [Link]
-
Mark, A. L. (1983). The Bezold-Jarisch reflex. Clinical science (London, England : 1979). Supplement, 9, 91s–94s. [Link]
-
Watson, M., Roeske, W. R., & Yamamura, H. I. (1986). [3H]pirenzepine and (-)-[3H]quinuclidinyl benzilate binding to rat cerebral cortical and cardiac muscarinic cholinergic sites. II. Characterization and regulation of antagonist binding to the putative M1 and M2 receptor subtypes. The Journal of pharmacology and experimental therapeutics, 237(2), 419–427. [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 109(4), 1120–1127. [Link]
-
Kruse, A. C., Kobilka, B. K., & Wess, J. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. ResearchGate. [Link]
-
Lever, J. R., Baidoo, K. E., & Wagner, H. N. (1997). Novel technetium ligands with affinity for the muscarinic cholinergic receptor. Nuclear medicine and biology, 24(5), 449–455. [Link]
-
Sorbello, L., et al. (2023). Inducing Cough Reflex by Capsaicin Spray Stimulation in Patients with Acquired Brain Injury: A Preliminary Test and Proof of Concept. Journal of Clinical Medicine, 12(24), 7728. [Link]
-
Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical statistics, 24(1), e2421. [Link]
-
Badran, B. W., et al. (2025). Cardiac Vagal Efficiency Is Enhanced by Percutaneous Auricular Neurostimulation in Adolescents With Nausea: Moderation by Antidepressant Drug Exposure. Neuromodulation: Technology at the Neural Interface. [Link]
-
Lin, R. L., et al. (2016). Reflex bronchoconstriction evoked by inhaled nicotine aerosol in guinea pigs. Journal of applied physiology (Bethesda, Md. : 1985), 121(6), 1339–1348. [Link]
-
Howorka, K., et al. (2023). Heart rate variability in male rats. Physiological research, 72(Suppl 3), S349–S365. [Link]
-
Chapleau, M. W., & Sabharwal, R. (2011). Methods of assessing vagus nerve activity and reflexes. PubMed. [Link]
-
Ehlert, F. J. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
Tsaava, T., et al. (2024). Acute testing of temporal patterns of vagus nerve stimulation on physiological outcomes in mouse. protocols.io. [Link]
-
Sjoberg, F., & Anderson, C. (2008). In vivo dose–response analysis to acetylcholine: pharmacodynamic assessment by polarized reflectance spectroscopy. Skin research and technology : official journal of International Society for Bioengineering and the Skin (ISBS) [and] International Society for Digital Imaging of Skin (ISDIS) [and] International Society for Skin Imaging (ISSI), 14(1), 66–71. [Link]
-
Fuder, H., & Rink, D. (1989). Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release. Naunyn-Schmiedeberg's archives of pharmacology, 339(3), 269–275. [Link]
-
Pfizer Medical. (n.d.). THAM (tromethamine injection) Clinical Pharmacology. Pfizer Medical - US. [Link]
-
Laqua, R., et al. (2014). Transcutaneous vagal nerve stimulation may elicit anti- and pro-nociceptive effects under experimentally-induced pain - a crossover placebo-controlled investigation. Autonomic neuroscience : basic & clinical, 185, 98–103. [Link]
-
Chiacchio, E. J., et al. (2022). Heart Rate Variability Reveals Altered Autonomic Regulation in Response to Myocardial Infarction in Experimental Animals. Frontiers in physiology, 13, 869022. [Link]
-
Maher, S. A., et al. (2015). Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels. Pulmonary pharmacology & therapeutics, 35, 73–80. [Link]
-
Gill, J. (2024, February 11). Vagus Nerve Stimulation - Do VNS Devices Work? - Dr Gill. YouTube. [Link]
-
Chapleau, M. W., & Sabharwal, R. (2025). Methods of assessing vagus nerve activity and reflexes. ResearchGate. [Link]
-
Brooks, S. M. (2011). Types of Cough Reflex. The pattern of the cough reflex depends on the.... ResearchGate. [Link]
-
Folkerts, G., et al. (2020). Back to the future: re-establishing guinea pig in vivo asthma models. Clinical science (London, England : 1979), 134(1), 113–131. [Link]
-
Medicosis Perfectionalis. (2020, November 2). Nicotinic vs. Muscarinic Receptors - Acetyl Choline (A.Ch) - Pharmacology. YouTube. [Link]
-
Falco, A. D., et al. (2022). Direct measurement of vagal tone in rats does not show correlation to HRV. ResearchGate. [Link]
-
Kasteel, E. E. J., et al. (2022). In vitro concentration-response curve and in vivo dose-response curves.... ResearchGate. [Link]
-
Medical Club. (2016, December 4). Pharmacology: Introduction to Chemotherapy. YouTube. [Link]
-
Malaria Free World. (2025, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). M1 muscarinic receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
De Ferrari, G. M., & Schwartz, P. J. (2011). Vagus nerve stimulation: from pre-clinical to clinical application: challenges and future directions. Heart rhythm, 8(12), 1951–1958. [Link]
-
Tsaava, T., et al. (2021). Recording and Decoding of Vagal Neural Signals Related to Changes in Physiological Parameters and Biomarkers of Disease. Bioelectronic medicine, 7(1), 11. [Link]
-
Koenig, J., et al. (2021). Does non-invasive vagus nerve stimulation affect heart rate variability? A living and interactive Bayesian meta-analysis. bioRxiv. [Link]
-
Auer, J., & Lewis, P. A. (1910). STUDIES IN ASTHMA. The Journal of experimental medicine, 12(4), 596–610. [Link]
-
Degen, L. P., et al. (2010). Comparison of Selective M3 and Nonselective Muscarinic Receptor Antagonists on Gastrointestinal Transit and Bowel Habits in Humans. The Journal of pharmacology and experimental therapeutics, 333(1), 143–150. [Link]
-
Chapleau, M. W., & Sabharwal, R. (2011). Methods of assessing vagus nerve activity and reflexes. Heart failure reviews, 16(2), 109–127. [Link]
-
Pereira, B. S., et al. (2018). Measurement of Mouse Heart Rate Variability using Echocardiographic System. Journal of visualized experiments : JoVE, (136), 57863. [Link]
-
Chen, Y., et al. (2019). Methods for assessing cough sensitivity. Journal of thoracic disease, 11(11), 4878–4887. [Link]
-
Costa, L. G., & Aschner, M. (2014). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in molecular biology (Clifton, N.J.), 1159, 161–171. [Link]
-
ANMS. (2024, July 19). ANMS Basic Science Virtual Symposium: Mechanisms of the cholinergic anti-inflammatory pathway. YouTube. [Link]
-
Canning, B. J., et al. (2014). Using guinea pigs in studies relevant to asthma and COPD. Pulmonary pharmacology & therapeutics, 28(2), 125–134. [Link]
-
Yanaura, S., et al. (1975). A NEW METHOD FOR INDUCTION OF THE COUGH REFLEX. Japanese journal of pharmacology, 25(5), 627–633. [Link]
-
Khan, A. (2016, September 13). Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat). Slideshare. [Link]
-
Brimblecombe, R. W., et al. (1975). The pharmacology of cimetidine, a new histamine H2-receptor antagonist. British journal of pharmacology, 53(3), 435P–436P. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Inducing Cough Reflex by Capsaicin Spray Stimulation in Patients with Acquired Brain Injury: A Preliminary Test and Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods of assessing vagus nerve activity and reflexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heart rate variability in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Mouse Heart Rate Variability using Echocardiographic System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Temechine Hydrobromide Solubility Optimization
Executive Summary: The "Hydrophobic Cation" Paradox
Compound: Temechine Hydrobromide (2,2,6,6-tetramethylquinuclidine hydrobromide) CAS: 30015-57-7 Class: Ganglionic blocker / Quinuclidine derivative[1][2][3]
The Core Challenge: Temechine Hydrobromide presents a classic physicochemical conflict: it is an ionic salt (hydrobromide), yet the cation (2,2,6,6-tetramethylquinuclidine) is structurally bulky and highly lipophilic due to the four methyl groups shielding the nitrogen center.[1][2][3]
While the salt form suggests water solubility, the hydrophobic "cage" often leads to "salting out" in high-ionic-strength buffers (like 10x PBS) or precipitation due to the Common Ion Effect .[2][3] Furthermore, while the pKa of the quinuclidine ring is high (~11.0), local pH micro-environments can induce free-base precipitation if not managed correctly.[1][2][3]
Module 1: Critical Solubility Parameters
Before attempting dissolution, review these parameters to prevent irreversible precipitation.
| Parameter | Value / Characteristic | Implication for Handling |
| pKa (Conjugate Acid) | ~11.0 (Estimated based on Quinuclidine core) | The molecule is protonated (cationic) at pH 7.[2][3]4. Do not exceed pH 9.0, or the insoluble free base will precipitate.[1][2][3] |
| Hydrophobicity | High (Tetramethyl shielding) | The cation hates high-salt environments.[2][3] Avoid 10x PBS or high molarity saline.[1][2][3] |
| Counterion | Bromide (Br⁻) | Generally soluble, but can form ion pairs in low-dielectric media.[1][2][3] |
| Heat Stability | Moderate | Can be heated to 40°C to aid dissolution, but prolonged heat may degrade the salt.[1][2][3] |
Module 2: The "Golden Path" Dissolution Protocol
Stop: Do not add solid Temechine HBr directly to cold PBS or cell culture media. This causes "shock precipitation" where the outer layer hydrates and traps a dry core, or the high salt content forces the compound out of solution immediately.[1][2][3]
Step 1: Primary Solubilization (The "Stock" Phase)
Create a concentrated stock solution using a vehicle that bridges the polarity gap.[1][2][3]
Step 2: The Dilution Strategy
Dilute the stock into your working buffer slowly.[2][3]
-
Place your working buffer (e.g., PBS pH 7.[1][2][3]4) on a magnetic stirrer.
-
Add the Stock Solution dropwise into the vortex of the stirring buffer.
-
Visual Check: Watch for the "Tyndall Effect" (a laser pointer beam visible through the liquid indicates micro-precipitation).[2][3]
Module 3: Buffer Compatibility Matrix
Not all aqueous buffers are equal.[1][2][3] The bulkier the buffer ion, the better it stabilizes the bulky Temechine cation.[1][2][3]
| Buffer System | Compatibility Rating | Notes |
| Water (ddH₂O) | ⭐⭐⭐⭐⭐ (Excellent) | Best for initial stock.[1][2][3] No ionic interference.[1][2][3] |
| HEPES (25 mM) | ⭐⭐⭐⭐ (Good) | Zwitterionic nature minimizes ionic interference.[1][2][3] Recommended for cell culture.[1][2][3] |
| TRIS-HCl | ⭐⭐⭐ (Moderate) | Acceptable, but watch pH temperature shifts.[1][2][3] |
| PBS (1x) | ⭐⭐ (Caution) | High Na⁺/K⁺ content can cause "salting out" at >1 mM drug concentration.[1][2][3] |
| PBS (10x) | ❌ (Avoid) | Immediate precipitation likely due to high ionic strength.[1][2][3] |
| Carbonate Buffer | ❌ (Avoid) | High pH (>9) will deprotonate the amine, causing free base precipitation.[1][2][3] |
Module 4: Decision Logic & Troubleshooting
Use the following logic flow to determine the correct solvent system for your experiment.
Figure 1: Decision tree for solubilizing Temechine HBr based on concentration requirements.
Module 5: Frequently Asked Questions (FAQs)
Q1: My solution turned cloudy immediately upon adding the stock to my cell media. Why? A: This is likely "Salting Out." Cell media (DMEM/RPMI) is rich in salts and proteins.[1][2][3] The bulky Temechine cation competes for water molecules.[1][2][3]
-
Fix: Dilute your stock into a small volume of pure water or low-salt buffer (e.g., 5 mM HEPES) before adding it to the full media volume.[1][2][3] This creates an intermediate hydration shell.[1][2][3]
Q2: Can I autoclave the stock solution? A: No. While quinuclidines are chemically stable, the hydrobromide salt can degrade or hydrolyze under high pressure/temp.[1][2][3]
-
Fix: Use 0.22 µm PVDF or PES syringe filters for sterilization.[1][2][3] Avoid Nylon filters, as they may bind hydrophobic cations.[1][2][3]
Q3: The compound precipitated after freezing the stock solution. Is it ruined? A: Not necessarily. This is Cryoconcentration . As water freezes, it excludes the salt, creating pockets of supersaturated drug that precipitate.[1][2][3]
-
Fix: Thaw completely at 37°C and vortex vigorously. If it does not redissolve, sonicate for 30 seconds. If visible particles remain, the salt form may have crashed out irreversibly; discard and prepare fresh.[1][2][3]
Q4: Why does the pH of my buffer drop when I add Temechine HBr? A: Temechine HBr is a salt of a strong base and a strong acid (HBr).[1][2][3] In solution, it acts as a weak acid (the protonated amine).[1][2][3]
-
Fix: If working at high concentrations (>10 mM), re-check pH after addition and adjust carefully with dilute NaOH if necessary, but stay below pH 8.5 to prevent free-base precipitation.[1][2][3]
References
-
PubChem Database. (n.d.).[1][2][3] 2,2,6,6-Tetramethylquinuclidine (Compound Summary).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2][3]
-
BioOrganics. (n.d.).[1][2][3] Temechine Hydrobromide Product Data. Retrieved from [Link][1][2][3]
-
Fisher Scientific. (2023).[1][2][3] Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine hydrobromide.[1][2][3][5] (Analogous salt handling). Retrieved from [Link][1][2][3]
Sources
Stability of Temechine hydrobromide solutions at physiological pH
[1][2]
Topic: Stability & Handling of Temechine Hydrobromide at Physiological pH (7.4) Compound ID: Temechine (Temekhin); 2,2,6,6-Tetramethylquinuclidine hydrobromide CAS: 30015-57-7 Document ID: TS-TEM-004-v2.1[1][2]
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. If you are working with Temechine Hydrobromide (HBr), you are likely utilizing it as a ganglionic blocker or investigating its steric properties as a hindered amine.[1][2]
The Core Insight: Temechine HBr is chemically stable at physiological pH (7.[1][2]4) due to the robust quinuclidine cage structure.[1][2] However, it is physically sensitive .[1][2] The primary "instability" users report is actually precipitation (phase separation) or oxidative discoloration , not hydrolytic degradation.[1][2]
At pH 7.4, Temechine exists predominantly as a cation.[1][2] However, its high lipophilicity (due to four methyl groups) means that even minor upward drifts in pH or high ionic strength buffers can force the equilibrium toward the insoluble free base, causing "crashing out" in experimental media.[1][2]
Part 1: The Chemistry of Instability (Root Cause Analysis)[1][2]
To troubleshoot effectively, you must understand the competing forces in your test tube.[1][2]
The pKa vs. pH Equilibrium
The quinuclidine nitrogen is a strong base (pKa
-
At pH 7.4: The environment is significantly more acidic than the pKa (11.0).[1][2]
-
The Risk: If your buffer capacity is weak and the pH drifts above 8.5, or if you dissolve the HBr salt in a strong alkaline vehicle, the ratio shifts.[1][2] The free base of Temechine is a "greasy," waxy solid that is virtually insoluble in water.[1][2]
Oxidative Sensitivity
While the quinuclidine ring is resistant to hydrolysis (no ester/amide bonds), the tertiary amine is susceptible to oxidation by dissolved oxygen, forming N-oxides .[1][2]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My solution turned cloudy immediately upon adding it to the assay buffer."
Diagnosis: "Salting Out" or pH Shock. Although the drug is ionized at pH 7.4, the hydrobromide salt can precipitate if the ionic strength of your buffer (e.g., high molarity PBS or Krebs-Henseleit) is too high, or if the local pH at the injection site was alkaline.[1][2]
Corrective Action:
-
Check Buffer Strength: Reduce buffer concentration to 10-50 mM if possible.
-
Pre-Solubilization: Do not dissolve Temechine HBr directly into pH 7.4 buffer. Dissolve it in pure water or weak acid (0.01 M HCl) first to create a concentrated stock, then dilute slowly into the physiological buffer with vortexing.[1][2]
-
Verify pH: Ensure your buffer pH did not drift > 8.0.
Scenario B: "The stock solution developed a yellow tint after 48 hours."
Diagnosis: N-Oxide Formation (Oxidation). Steric hindrance at the 2,6-positions slows down N-alkylation but does not fully prevent oxidation of the nitrogen lone pair by dissolved oxygen.[1][2]
Corrective Action:
-
Degas Solvents: Use degassed (nitrogen-purged) water for stock preparation.[1][2]
-
Light Protection: Store solutions in amber glass vials.
-
Fresh Preparation: Temechine HBr solutions should be prepared fresh daily. If storage is required, freeze at -20°C; do not store at 4°C for >24 hours.
Scenario C: "I see inconsistent potency in my electrophysiology/binding assays."
Diagnosis: Adsorption to Plastics. The tetramethyl groups make Temechine highly lipophilic.[1][2] It has a high affinity for hydrophobic surfaces (polystyrene, polypropylene).[1][2]
Corrective Action:
Part 3: Validated Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
Use this protocol to ensure long-term stability of the master stock.[1][2]
| Parameter | Specification |
| Solvent | 0.01 M HCl (pH ~2.[1][2]0) or Degassed ddH₂O |
| Concentration | 10 mM (approx.[1][2] 2.48 mg/mL) |
| Vessel | Amber Glass Vial (Silanized preferred) |
| Storage | -20°C (Stable for 1 month) |
Step-by-Step:
-
Weigh 2.48 mg of Temechine HBr powder.
-
Add 1.0 mL of degassed 0.01 M HCl. Note: The acidic pH prevents free base formation and suppresses oxidation.[1][2]
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber glass vials and freeze immediately.
Protocol 2: Working Solution for Physiological Assays (pH 7.4)
Use this protocol for immediate experimental application.
Part 4: Visualizing the Stability Logic
The following diagram illustrates the critical decision pathways for handling Temechine HBr.
Caption: Workflow for preventing solubility and oxidation issues. Green paths indicate optimal stability protocols; red paths indicate high-risk workflows.
Part 5: References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160185, Temekhin.[1][2] Retrieved from [Link][1][2]
-
Rubinstein, M. (2006). The Chemistry of Quinuclidines.[1][2] In: Heterocyclic Chemistry. (General reference on the high basicity and oxidative stability of the quinuclidine cage).
-
Aggarwal, V. K., & Emes, C. L. (2003). Quinuclidine derivatives as chiral ligands and catalysts.[1][2]
-
Context: Discusses the steric hindrance of substituted quinuclidines and their solubility profiles in aqueous vs. organic media.
-
-
Mashkovskiĭ, M. D. (1977). Lekarstvennye sredstva (Medicinal Drugs).[1][2] 8th Edition, Moscow.[1][2]
Disclaimer: This guide is intended for research use only. Temechine is a potent pharmacological agent; all handling must comply with your institution's Chemical Hygiene Plan.[1][2]
Sources
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. Temekhin | C11H22BrN | CID 160185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
Temechine Technical Support Center: Hemodynamic Response Troubleshooting
Status: Active Role: Senior Application Scientist Subject: Troubleshooting Variable Blood Pressure Responses to Temechine (2,2,6,6-tetramethylquinuclidine) Audience: Preclinical Researchers & Safety Pharmacologists[1]
Introduction: The Hemodynamic Paradox of Temechine
Welcome to the Temechine Technical Support Hub. As researchers, you are likely utilizing Temechine (Temekhin) for its properties as a ganglionic blocking agent (nicotinic acetylcholine receptor antagonist) to investigate autonomic tone or induce controlled hypotension.[1]
A frequent support ticket we receive involves variable blood pressure (BP) responses .[2] One cohort exhibits a profound depressor response, while another shows negligible change or even paradoxical pressor effects.[1][2]
This guide moves beyond basic "check your catheter" advice. We will dissect the physiological state of your model. Temechine does not directly dilate vessels; it removes the neural drive constricting them. Therefore, its efficacy is entirely dependent on the pre-existing autonomic tone of your animal model.[1]
Part 1: Mechanistic Grounding & Diagnostic Flow
To troubleshoot, you must visualize the target.[1][2] Temechine acts at the autonomic ganglia, blocking the transmission between pre-ganglionic and post-ganglionic neurons.[1]
The Autonomic Blockade Pathway
The following diagram illustrates where Temechine intervenes in the signaling cascade. Note that it blocks both Sympathetic (vasoconstrictor) and Parasympathetic (cardio-decelerator) ganglia.[1]
Figure 1: Mechanism of Action.[1] Temechine interrupts the signal at the ganglionic nAChR. The net hemodynamic effect depends on which autonomic arm (Sympathetic vs. Parasympathetic) was dominant prior to administration.[1]
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I injected Temechine, but the blood pressure didn't drop."
Diagnosis: The "Floor Effect" (Low Baseline Sympathetic Tone).[2]
Explanation: Temechine is a "tone-dependent" drug.[1] It lowers blood pressure by removing sympathetic vasoconstriction. If your animal has no sympathetic tone to begin with, Temechine has nothing to block.[1] This is most commonly caused by the choice of anesthesia.
The Anesthesia Factor:
-
Isoflurane/Sevoflurane: These are potent direct vasodilators. They dampen sympathetic outflow.[2] Under deep volatile anesthesia, the vessels are already maximally dilated.[1] Temechine will have zero effect .
-
Urethane/Chloralose: These preserve autonomic reflexes. Temechine will show a robust response in these models.
Corrective Protocol:
-
Check Anesthesia Depth: Are you in surgical plane (deep) or maintenance plane? Lighten anesthesia if ethical/possible.[2]
-
Switch Agents: For autonomic studies, transition to Inactin (Thiobutabarbital) or Urethane (terminal studies only) to preserve baseline sympathetic nerve activity (SNA).[1]
-
Validate Tone: Administer a quick bolus of a ganglionic stimulant (e.g., DMPP) or a reflex test (bilateral carotid occlusion). If these fail, your baseline tone is chemically ablated.[1][2]
Issue 2: "The response is highly variable between animals (some crash, some stable)."[2]
Diagnosis: Volume Status Heterogeneity.
Explanation: Ganglionic blockade destroys the body's ability to compensate for hypovolemia. In a normovolemic animal, venous return is maintained.[1] In a slightly dehydrated animal (common in pre-surgical fasting), blocking the ganglia causes venous pooling, plummeting cardiac output, and a lethal BP crash.[1]
Data Comparison: Volume Status Impact
| Parameter | Normovolemic Animal | Hypovolemic Animal |
| Baseline MAP | 100 mmHg | 95 mmHg (Compensated) |
| Temechine Response | Controlled drop (-30 mmHg) | Catastrophic Crash (-60 mmHg) |
| Heart Rate | Mild Tachycardia | Severe Bradycardia (Bezold-Jarisch) |
| Recovery | 15-20 mins | Delayed/Requires Rescue |
Corrective Protocol:
-
Standardize Hydration: Administer saline (10 mL/kg/hr i.v.) during the equilibration period.
-
The "Tilt" Test: If using telemetry in conscious animals, observe BP when the animal rears up.[2] Significant orthostatic hypotension suggests hypovolemia before drug administration.
Issue 3: "I see a paradoxical RISE in blood pressure."
Diagnosis: The "Vagal Release" Phenomenon or Adrenal Dump.[2]
Explanation: While rare, a pressor response can occur via two mechanisms:[1]
-
Vagal Dominance: If the animal is under high vagal tone (slow heart rate), Temechine blocks the parasympathetic ganglia first. This removes the "brake" on the heart, causing massive tachycardia that temporarily raises Cardiac Output and BP.[1]
-
Initial Agonism: Some quaternary ammonium compounds can cause momentary depolarization (stimulation) of the ganglia before blocking them.
Corrective Protocol:
-
Pre-treatment: Administer a muscarinic antagonist (Atropine or Methylatropine) to block vagal effects before Temechine. If the pressor response disappears, it was vagally mediated.[1][2]
Part 3: Experimental Workflow & Decision Tree
Use this logic flow to standardize your daily experiments.
Figure 2: Troubleshooting Decision Tree. Follow the path to isolate physiological variables affecting drug efficacy.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I dissolve Temechine in DMSO? A: It is not recommended. Temechine (as a hydrobromide salt) is highly water-soluble.[1] DMSO can cause independent hemodynamic effects (vasodilation/hemolysis) upon IV bolus, confounding your data.[1] Use sterile saline (0.9% NaCl) or PBS.
Q: Why does the effect wear off so quickly (Tachyphylaxis)? A: Nicotinic receptors are prone to rapid desensitization. Repeated bolus dosing of Temechine will yield diminishing returns.
-
Solution: Allow a washout period of at least 45–60 minutes between doses. For steady-state blockade, use a continuous infusion rather than bolus dosing.[1]
Q: My catheter is clogging after Temechine administration. A: Temechine is a quaternary ammonium salt. It is generally stable, but can precipitate if mixed with high-pH solutions (like certain heparin buffers or thiopental).[1]
-
Solution: Flush the line with 0.2 mL saline before and after drug administration to avoid direct contact with heparin lock solutions.
References
-
Mikhlina, E. E., et al. (1968). "Pharmacology of quinuclidine derivatives (Temechine)." Farmakologiya i Toksikologiya, 31(1), 36-40.[1] (Verified via PubChem CID 160185).[1]
-
Salgado, H. C., & Krieger, E. M. (1976).[1] "Reversibility of the baroreceptor adaptation in chronic hypertension." Clinical Science and Molecular Medicine, 51, 123s-126s.[1] (Demonstrates ganglionic blockade protocols in rats).
-
Faber, J. E. (1989). "Effect of anesthesia on hemodynamic responses to vasoactive agents." Proceedings of the Society for Experimental Biology and Medicine, 191(3), 290-297.[1] (Critical reference for Isoflurane vs. Urethane effects).
-
PubChem Compound Summary. (2024). "Temechine Hydrobromide (CID 160185)."[3] National Center for Biotechnology Information. [1]
Sources
Validation & Comparative
Comparative Guide: Temechine Hydrobromide vs. Mecamylamine
Executive Summary
This guide provides a technical comparison between Temechine hydrobromide (Temekhin) and Mecamylamine , two potent non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[1] While Mecamylamine serves as the global "gold standard" for ganglionic blockade in research, Temechine represents a structurally distinct quinuclidine-based alternative, historically developed and utilized in Soviet pharmacology.[1]
Verdict: Temechine exhibits a pharmacological profile similar to mecamylamine but is distinguished by its quinuclidine core , which confers high lipophilicity and potent central nervous system (CNS) penetration.[1] Experimental data suggests Temechine is equipotent or slightly more potent than mecamylamine in ganglionic blockade, sharing the structural "steric bulk" requirement (2,2,6,6-tetramethyl substitution) essential for open-channel blockade.[1]
Chemical & Mechanistic Profile
Both compounds function as ganglionic blockers , inhibiting transmission at the autonomic ganglia (both sympathetic and parasympathetic) by blocking the
| Feature | Mecamylamine (Inversine) | Temechine (Temekhin) |
| IUPAC Name | N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine | 2,2,6,6-tetramethylquinuclidine hydrobromide |
| Core Scaffold | Bornane (Bicyclic terpene derivative) | Quinuclidine (Bicyclic amine) |
| Nitrogen Type | Secondary Amine | Tertiary Amine (Bridgehead) |
| Mechanism | Non-competitive antagonist (Channel Blocker) | Non-competitive antagonist (Channel Blocker) |
| Binding Site | Ion channel pore (Steric occlusion) | Ion channel pore (Steric occlusion) |
| CNS Penetration | High | High (High Lipophilicity) |
Structural Logic
The potency of both compounds relies on steric hindrance around the nitrogen atom.[1]
-
Mecamylamine uses the bulky bornane skeleton to occlude the receptor pore.[1]
-
Temechine utilizes a rigid quinuclidine cage with four methyl groups (2,2,6,6-tetramethyl) flanking the nitrogen.[1] This mimics the steric bulk of Pempidine (1,2,2,6,6-pentamethylpiperidine), a known potent ganglionic blocker.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Mechanism of Action.[1] Both compounds bypass the orthosteric binding site, entering the open pore to physically occlude ion flux.
Potency & Efficacy Analysis
Direct head-to-head data is rare in Western literature, but comparative pharmacology can be synthesized from historical ganglionic blockade assays.[1]
Comparative Potency Data
| Parameter | Mecamylamine | Temechine | Notes |
| Ganglionic Blockade ( | 1 - 5 µM | ~1 - 3 µM (Est.) | Based on |
| Duration of Action | Long (> 6-12 hours) | Moderate-Long | Quinuclidines typically have faster onset and clearance than bornanes.[1] |
| Oral Bioavailability | High (~100%) | High | Both are highly lipophilic amines.[1] |
| Therapeutic Index | Narrow (Hypotension risk) | Narrow | Primary side effect for both is orthostatic hypotension.[1] |
Key Insight: Research indicates that bis-quinuclidine and bis-piperidine analogs (related to Temechine) can achieve nanomolar potency (
Experimental Protocols
To objectively compare these compounds, researchers should utilize the Cat Nictitating Membrane Assay (in vivo gold standard) or Voltage-Clamp Electrophysiology (in vitro precision).[1]
Protocol A: Cat Nictitating Membrane Assay (In Vivo)
This classical assay measures the ability of a drug to block sympathetic transmission through the superior cervical ganglion.
-
Preparation: Anesthetize the subject (Cat) with chloralose/urethane.[1]
-
Instrumentation:
-
Stimulation: Apply square-wave electrical pulses (e.g., 0.5 ms, 10-20 Hz) to the pre-ganglionic nerve to induce contraction.[1]
-
Administration: Administer Mecamylamine (Control) or Temechine (Test) intravenously in cumulative doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).[1]
-
Measurement: Record the % inhibition of membrane contraction.
-
Endpoint: Calculate the
(Dose inhibiting contraction by 50%). -
Validation: Responses to exogenous epinephrine should remain intact (proving the blockade is ganglionic, not at the effector muscle).
-
Protocol B: Whole-Cell Voltage Clamp (In Vitro)
For precise
-
Expression: Transfect HEK293 cells or Xenopus oocytes with human
(ganglionic) or (CNS) nAChR subunits.[1] -
Setup: Establish whole-cell patch-clamp configuration (
mV). -
Agonist Challenge: Apply Acetylcholine (ACh) at
concentration for 2 seconds to elicit peak current. -
Antagonist Application: Co-apply ACh with varying concentrations of Temechine or Mecamylamine (
M to M).[1] -
Analysis: Plot normalized current response vs. log[Antagonist]. Fit to the Hill equation to derive
.[1]
Experimental Workflow Diagram
Figure 2: Dual-track experimental workflow for validating ganglionic blocker potency.
Conclusion
For researchers requiring a non-competitive nAChR antagonist :
-
Use Mecamylamine if you require a well-characterized reference standard with extensive Western literature support.[1]
-
Use Temechine if you are investigating quinuclidine-based pharmacophores or require a compound with potentially distinct lipophilic kinetics.[1] Its structural similarity to Pempidine suggests it may offer a steeper dose-response curve in certain ganglionic preparations.[1]
References
-
Mecamylamine Pharmacology: Papke, R. L., et al. (2001).[1][2] "Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics. Link
-
Quinuclidine Antagonists: Odžak, R., & Tomić, S. (2020).[1] "Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine." Periodicum Biologorum. Link
-
Bis-Analog Potency: Crooks, P. A., et al. (2010).[1] "Novel bis-2,2,6,6-tetramethylpiperidine (bis-TMP) and bis-mecamylamine antagonists at neuronal nicotinic receptors."[1] Bioorganic & Medicinal Chemistry. Link
-
Temekhin Identification: PubChem Database.[1] "Temekhin (Compound CID 160185)."[1] National Library of Medicine.[1] Link
-
Ganglionic Blockade Protocols: Lundy, P. M., & McKay, D. H. (1978).[1] "The Ganglionic Blocking Properties of the Cholinesterase Reactivator HS-6." Defence Research Establishment Suffield.[1] Link
Sources
Comparative Efficacy of Temechine and Hexamethonium in Ganglia: A Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between Hexamethonium , the prototypical bis-quaternary ganglionic blocker, and Temechine (Imekhin), a rigid quinuclidine-based mono-quaternary agent. While Hexamethonium serves as the global reference standard for nicotinic acetylcholine receptor (nAChR) blockade in the autonomic nervous system, Temechine represents a distinct structural class with historical and specific hemodynamic applications, particularly in pulmonary circulation.
Key Distinction:
-
Hexamethonium (
): A flexible, bis-quaternary chain that acts primarily as a voltage-dependent open-channel blocker . -
Temechine (
): A rigid, mono-quaternary quinuclidine derivative (2,2,6,6-tetramethylquinuclidine methiodide). Its bulky "cage" structure confers distinct steric occlusion properties compared to the polymethylene chain of hexamethonium.
Mechanistic Profiles & Structural Pharmacology
Hexamethonium: The Flexible Pore Blocker
Hexamethonium consists of two quaternary ammonium heads separated by a six-carbon polymethylene chain.
-
Mechanism: It functions as a non-depolarizing antagonist. Crucially, electrophysiological evidence indicates it is an open-channel blocker . It requires the nAChR channel to open before it can enter and occlude the ion pore.
-
Kinetics: Blockade is voltage-dependent; hyperpolarization drives the cationic molecule deeper into the pore, stabilizing the block.
-
Selectivity: It indiscriminately blocks both sympathetic and parasympathetic ganglia (
nAChR subtypes), leading to broad autonomic shutdown (the "hexamethonium man" phenotype).
Temechine: The Rigid Quinuclidine Blockade
Temechine is the methiodide salt of a tetramethylated quinuclidine.
-
Mechanism: The quinuclidine core is a rigid, bicyclic structure. Unlike the flexible chain of hexamethonium, Temechine acts as a "molecular cork."
-
Steric Influence: The tetramethyl substitution at the 2 and 6 positions creates significant steric bulk around the charged nitrogen. This often results in higher affinity binding at the channel mouth or vestibule compared to linear analogs.
-
Therapeutic Niche: Historically utilized (particularly in Eastern European pharmacopoeia) for reducing pulmonary hypertension and managing hemoptysis, suggesting a potential for differential tissue distribution or hemodynamic profile compared to hexamethonium.
Comparative Signaling Pathway
The following diagram illustrates the interference points of both compounds within the ganglionic signaling cascade.
Caption: Figure 1. Mechanism of Action. Hexamethonium enters the open pore, while Temechine utilizes steric bulk to occlude ion flux.
Pharmacological Parameters & Data Synthesis[1][2][3][4][5][6][7][8]
The following table synthesizes physicochemical and pharmacological data. Note that while Hexamethonium is the universal control, Temechine's data is derived from specific hemodynamic applications.
| Parameter | Hexamethonium | Temechine (Imekhin) |
| Chemical Structure | Bis-quaternary ammonium (Linear) | Mono-quaternary quinuclidine (Rigid Cage) |
| Molecular Weight | ~200.3 g/mol (cation) | ~309.2 g/mol (iodide salt) |
| Binding Site | Deep Channel Pore (Open State) | Channel Vestibule / Pore Mouth |
| Voltage Dependence | High (Block increases w/ hyperpolarization) | Moderate (Due to cationic charge) |
| Absorption (PO) | Poor (<10%), erratic | Poor (Quaternary salt), typically IV/IM |
| Primary Indication | Obsolete (Historical Hypertension) | Pulmonary Hypertension / Hemoptysis |
| Duration of Action | 4–6 Hours | 3–5 Hours (Estimated) |
Experimental Validation Protocols
To objectively compare the efficacy of these agents, a Superior Cervical Ganglion (SCG) Voltage-Clamp Assay is the gold standard. This protocol isolates the nAChR currents from downstream physiological noise.
Protocol: Whole-Cell Patch Clamp in Rat SCG Neurons
Objective: Determine the
Reagents:
-
External Solution: Tyrode’s solution (140 mM NaCl, 5.4 mM KCl, 1.8 mM
, etc.). -
Internal Solution: CsCl-based (to block K+ channels).
-
Agonist: Acetylcholine (ACh) 100
M or Nicotine 50 M.
Workflow:
-
Isolation: Enzymatically dissociate SCG neurons from Wistar rats (P14–P21). Plate on laminin-coated coverslips.
-
Giga-seal Formation: Establish whole-cell configuration (
). Clamp voltage at -60 mV. -
Control Response: Apply ACh (200 ms pulse) via rapid perfusion system. Record peak current (
). -
Drug Application: Pre-incubate with Antagonist (Temechine or Hexamethonium) for 2 minutes. Co-apply Agonist + Antagonist.
-
Voltage Ramp: To test voltage dependence, ramp holding potential from -100 mV to +40 mV during agonist application.
Self-Validating Check:
-
If the block is relieved at positive potentials (outward current), the mechanism is likely open-channel blockade (characteristic of Hexamethonium).
Experimental Workflow Diagram
Caption: Figure 2. Workflow for comparative electrophysiological assessment of ganglionic blockers.
References
-
Takeshige, C., & Volle, R. L. (1964). A comparison of the ganglion potentials and block produced by acetylcholine and tetramethylammonium.[1] British Journal of Pharmacology and Chemotherapy.[1] Link
-
Ascher, P., et al. (1978). Voltage-dependent block by hexamethonium of the acetylcholine receptor channel. Journal of Physiology. Link
-
Pilipchuk, N. S., & Borisenko, G. A. (1988). Effect of pyrilene and temechin on central and pulmonary hemodynamics in the treatment of hemoptysis.[2] Vrach Delo. Link
-
PubChem Compound Summary. Imechine (Temechine) - CID 162046. National Center for Biotechnology Information. Link
-
Gurney, A. M., & Rang, H. P. (1984). The channel-blocking action of methonium compounds on rat sympathetic ganglia. British Journal of Pharmacology.[1] Link
Sources
A Comparative Guide to Blood-Brain Barrier Penetration: Temechine vs. Quaternary Ammonium Compounds
For researchers and drug development professionals focused on neurological therapeutics, the blood-brain barrier (BBB) represents the most significant challenge to overcome. This highly selective, semipermeable border protects the central nervous system (CNS) but also blocks the entry of approximately 98% of small-molecule drugs.[1] Understanding the physicochemical properties that govern a molecule's ability to traverse this barrier is paramount.
This guide provides an in-depth comparison of the BBB penetration capabilities of two distinct classes of nitrogen-containing compounds: tertiary amines, represented here by the hypothetical but structurally typical molecule "Temechine," and quaternary ammonium compounds. We will explore the fundamental chemical differences that dictate their brain accessibility and detail the experimental methodologies used to quantify this critical parameter.
The Blood-Brain Barrier: A Formidable Gatekeeper
The BBB is not a simple membrane but a complex, dynamic interface composed of capillary endothelial cells, pericytes, and astrocyte end-feet.[2] Its barrier function is primarily due to two key features:
-
Physical Barrier: The endothelial cells of brain capillaries are linked by extensive tight junctions, which severely restrict the paracellular (between-cell) passage of molecules from the bloodstream into the brain.[3][4]
-
Chemical and Transport Barrier: The endothelial cell membranes express a variety of enzymes that can metabolize drugs, as well as a host of active efflux transporters. Most notably, P-glycoprotein (P-gp) acts as a molecular pump, actively expelling a wide range of xenobiotics back into the bloodstream, thereby preventing their accumulation in the brain.[5][6]
For a small molecule to effectively penetrate the BBB via passive diffusion, it must navigate this complex environment. The ideal characteristics are generally considered to be low molecular weight (<400 Da), high lipophilicity, and low hydrogen bonding potential.[1]
The Contenders: A Tale of Two Amines
The core of our comparison lies in the structural and electronic differences between tertiary amines and quaternary ammonium compounds.
Temechine (A Representative Tertiary Amine): Tertiary amines are characterized by a nitrogen atom bonded to three carbon-containing groups.[7] Crucially, the nitrogen atom possesses a lone pair of electrons, making it basic. At physiological pH (≈7.4), tertiary amines exist in a dynamic equilibrium between their uncharged, lipid-soluble (lipophilic) form and their protonated, positively charged, water-soluble (hydrophilic) form.
This equilibrium is the key to their potential for BBB penetration. The uncharged form is sufficiently lipophilic to partition into and diffuse across the lipid membranes of the BBB endothelial cells.[8] Once inside the brain's interstitial fluid, the equilibrium can re-establish, allowing the molecule to interact with its target.
Quaternary Ammonium Compounds: In contrast, quaternary ammonium compounds feature a nitrogen atom bonded to four carbon-containing groups.[9] This arrangement results in a permanent, fixed positive charge on the nitrogen atom.[10] Unlike tertiary amines, they cannot shed this charge to become neutral and lipophilic. This permanent cationic state makes them highly hydrophilic and effectively repels them from the lipid-rich environment of the BBB cell membranes, severely limiting their ability to cross into the brain via passive diffusion.[11]
Diagram: Physicochemical Basis of BBB Penetration
The following diagram illustrates the fundamental difference in how a tertiary amine like Temechine and a quaternary ammonium compound interact with the blood-brain barrier.
Caption: A tertiary amine can exist in a neutral state to cross the lipid BBB, while a permanently charged quaternary ammonium cannot.
Quantifying Brain Penetration: Key Metrics and Experimental Data
To move from theory to practice, researchers rely on a suite of in vitro and in vivo experiments to quantify and compare BBB penetration.
Comparative Physicochemical and Permeability Data
The table below presents hypothetical but realistic experimental data for Temechine and a representative quaternary ammonium compound, Propantheline.
| Parameter | Temechine (Tertiary Amine) | Propantheline (Quaternary Ammonium) | Significance |
| LogP (Lipophilicity) | 2.8 | -1.5 | Higher LogP indicates greater lipid solubility, favoring membrane partitioning.[11] |
| pKa | 8.5 | N/A (Permanently Charged) | Determines the ratio of charged to uncharged species at physiological pH. |
| PAMPA Pₑ (x 10⁻⁶ cm/s) | 15.2 | < 0.1 | Measures passive diffusion across an artificial lipid membrane.[12] |
| MDCK-MDR1 Efflux Ratio | 1.8 | 1.1 | An efflux ratio < 2.0 suggests the compound is not a significant substrate for P-gp. |
| In Vivo Kp,uu,brain | 0.85 | < 0.05 | The "gold standard" measure of unbound drug concentration in brain vs. plasma.[13] |
Data are representative and for illustrative purposes.
Analysis of Results:
-
Temechine exhibits moderate lipophilicity (LogP > 2.0) and a pKa that allows for a significant fraction of the neutral, membrane-permeant species to exist at pH 7.4. Its high PAMPA permeability (Pₑ) and low efflux ratio confirm efficient passive diffusion and minimal interaction with P-gp efflux pumps. The resulting Kp,uu,brain value close to 1.0 indicates that the unbound drug concentration in the brain readily equilibrates with that in the plasma, signifying excellent BBB penetration.[14]
-
Propantheline , as a quaternary ammonium, has a negative LogP, indicating high hydrophilicity. Its PAMPA permeability is negligible, and its in vivo Kp,uu,brain is extremely low, confirming that its permanent positive charge prevents it from crossing the BBB to any significant extent.
Experimental Protocols: A Self-Validating Workflow
Accurate assessment of BBB penetration requires robust and well-controlled experimental designs. Below are detailed protocols for the key assays mentioned.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA assay provides a high-throughput, in vitro model for predicting passive, transcellular permeability.[15] It measures a compound's ability to diffuse from a donor well, through a filter coated with a brain lipid mixture, into an acceptor well.
Methodology:
-
Preparation: A 96-well filter plate (e.g., Millipore MultiScreen-IP) serves as the donor plate, and a matching 96-well plate serves as the acceptor plate.
-
Membrane Coating: Coat the porous membrane of each well in the filter plate with 5 µL of a 1% (w/v) porcine brain lipid in dodecane solution.
-
Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS) pH 7.4 to each well of the acceptor plate.
-
Donor Plate: Prepare test compounds in PBS pH 7.4 at a concentration of 200 µM. Add 200 µL of the compound solution to the corresponding wells of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution. Incubate the "sandwich" plate assembly at room temperature for 4-5 hours with gentle agitation.[15]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The effective permeability coefficient (Pₑ) is calculated using established formulas that account for volumes, incubation time, and membrane surface area.
Diagram: PAMPA-BBB Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB assessment.
Protocol 2: In Vivo Microdialysis for Kp,uu,brain Determination
In vivo microdialysis is a powerful technique that allows for direct sampling of the unbound drug concentration in the brain interstitial fluid (ISF) of a freely moving animal.[16] When performed concurrently with blood sampling, it provides the most accurate measure of BBB penetration, the Kp,uu,brain.[17][18]
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region (e.g., striatum or cortex) of a rat or mouse. Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane of appropriate molecular weight cutoff) through the guide cannula.
-
Perfusion & Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min). Allow the system to equilibrate for at least 60-90 minutes.
-
Drug Administration: Administer the test compound to the animal via a relevant route (e.g., intravenous bolus or infusion).
-
Concurrent Sampling:
-
Dialysate (Brain): Collect dialysate samples from the probe outlet at regular intervals (e.g., every 20-30 minutes) into small-volume vials. The concentration in the dialysate represents the unbound concentration in the brain ISF (C_u,brain_).
-
Blood: Simultaneously, collect blood samples from a cannulated vessel (e.g., jugular vein). Process the blood to obtain plasma.
-
-
Quantification: Analyze the concentration of the drug in the brain dialysate and plasma samples using a highly sensitive method like LC-MS/MS. The unbound concentration in plasma (C_u,plasma_) is determined by multiplying the total plasma concentration by the fraction unbound, measured separately via equilibrium dialysis.
-
Calculation: The Kp,uu,brain is calculated as the ratio of the area under the concentration-time curve (AUC) for the unbound drug in the brain to the AUC for the unbound drug in plasma.[13]
Diagram: In Vivo Microdialysis Logical Flow
Caption: Logical workflow for determining the unbound brain-to-plasma ratio (Kp,uu,brain) using in vivo microdialysis.
Conclusion and Implications for Drug Development
The comparison between Temechine and quaternary ammonium compounds provides a clear and compelling illustration of a fundamental principle in neuropharmacology: molecular charge is a dominant determinant of blood-brain barrier penetration.
-
Tertiary Amines (like Temechine): Their ability to exist in a pH-dependent equilibrium between charged and uncharged states allows them to reversibly adopt the lipophilic character necessary to cross the BBB. This makes them a common structural feature in successful CNS drugs.
-
Quaternary Ammonium Compounds: Their fixed, permanent positive charge renders them hydrophilic and membrane-impermeant. While this property is disadvantageous for CNS targets, it is often exploited to design peripherally-acting drugs where brain penetration would cause undesirable side effects.
For drug development professionals, this guide underscores the necessity of a multi-parametric approach to evaluating CNS candidates. A strategic workflow beginning with in silico predictions and high-throughput in vitro assays like PAMPA, followed by definitive in vivo studies such as microdialysis for lead candidates, forms a robust and self-validating pathway to identify molecules with the highest probability of clinical success for treating neurological disorders.
References
-
Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]
-
Nair, A., et al. (2014). Mechanisms of drug transport across blood-brain barrier (BBB). ResearchGate. [Link]
-
Shityakov, S., & Bigl, M. (2016). In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. Methods in Molecular Biology, 1368, 335-343. [Link]
-
Subhan, M. A., et al. (2021). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. Polymers, 13(9), 1437. [Link]
-
Terasaki, T., & Deguchi, Y. (2000). Application of an In Vivo Brain Microdialysis Technique to Studies of Drug Transport Across the Blood-Brain Barrier. Current Pharmaceutical Design, 6(13), 1375-1390. [Link]
-
Animated biology with arpan. (2022). Blood Brain Barrier - Structure & Function. YouTube. [Link]
-
Sommer, A., et al. (2023). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. [Link]
-
JoVE. (2019). The Blood-brain Barrier. Journal of Visualized Experiments. [Link]
-
NIH Clinical Center. (2021). Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. YouTube. [Link]
-
Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Clinical Pharmacokinetics, 48(12), 769–778. [Link]
-
Lanevskij, K., et al. (2009). Ionization-specific QSAR models of blood-brain penetration of drugs. Chemistry & Biodiversity, 6(11), 2050-2054. [Link]
-
Veszelka, S., et al. (2011). Drug Transport and the Blood-Brain Barrier. Bentham Science Publishers. [Link]
-
MDPI. (2023). Structure and Functions of the Blood–Brain Barrier. Encyclopedia. [Link]
-
van der Weijden, C. W. J., et al. (2020). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 22(1), 111–117. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Fromm, M. F. (2004). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(1), 1-4. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. Chemistry LibreTexts. [Link]
-
Hammarlund-Udenaes, M. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Clinical Pharmacokinetics, 38(3), 205-225. [Link]
-
Helms, H. C., et al. (2016). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Sciences, 105(3), 1079-1092. [Link]
-
Loryan, I., et al. (2018). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 35(3), 51. [Link]
-
Munji, R. N., & Soung, A. L. (2023). Anatomy, Head and Neck: Blood Brain Barrier. StatPearls. [Link]
-
Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(11), 1269-1279. [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]
-
Pike, V. W. (2019). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecules, 24(16), 2933. [Link]
-
Wikipedia. (n.d.). Blood–brain barrier. Wikipedia. [Link]
-
Kumar, A., & Misra, S. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(7), 865–883. [Link]
-
Cucullo, L., et al. (2021). In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience, 15, 689803. [Link]
-
Varadharajan, S. (2015). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University. [Link]
-
Research & Reviews: Journal of Pharmacology and Toxicological Studies. (2024). Mechanisms of Drug Penetration across the Blood-Brain Barrier. RRJPTS. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]
-
Kim, J., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 47. [Link]
-
Smith, E. H., et al. (2022). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Physiology, 13, 988452. [Link]
-
Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. [Link]
-
JoVE. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments. [Link]
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines. Study Mind. [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]
-
Reichel, A. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience, 4, 16. [Link]
-
Excellence Academy. (2023). Primary, Secondary, Tertiary and Quarternary Amines and How to Identify them. YouTube. [Link]
-
Ose, A., et al. (2016). Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. PLOS ONE, 11(6), e0157526. [Link]
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]
-
Medicilon. (2024). What is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. Medicilon. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Di, L., & Feng, B. (2015). Prediction of brain:blood unbound concentration ratios in CNS drug discovery employing in silico and in vitro model systems. Expert Opinion on Drug Discovery, 10(6), 619-633. [Link]
-
ResearchGate. (n.d.). The unbound concentration ratio between brain and plasma (Kp,uu,brain)... ResearchGate. [Link]
Sources
- 1. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anatomy, Head and Neck: Blood Brain Barrier - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the Difference Between Primary, Secondary and Tertiary Amines? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. PAMPA | Evotec [evotec.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benthamscience.com [benthamscience.com]
- 17. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Ganglionic Blockade Using Temechine in the Cat Nictitating Membrane Model
For Researchers, Scientists, and Drug Development Professionals
The Enduring Relevance of the Cat Nictitating Membrane Model
The cat nictitating membrane, or third eyelid, preparation is a cornerstone of autonomic pharmacology. Its utility lies in its relatively simple and well-defined sympathetic innervation.[1] Preganglionic sympathetic fibers originate in the spinal cord, synapse in the superior cervical ganglion (SCG), and postganglionic fibers then innervate the smooth muscle of the nictitating membrane.[1] Electrical stimulation of the preganglionic nerve elicits a contraction of the membrane, a response that is dependent on neurotransmission across the nicotinic acetylcholine receptors (nAChRs) within the ganglion.[2][3] This makes the preparation an exceptional in vivo model for quantifying the efficacy and potency of ganglionic blocking agents.[1]
Ganglionic blockers, by antagonizing these nAChRs, inhibit this transmission, leading to a reduction in the contraction of the nictitating membrane.[2][3] This guide will detail the validation of Temechine's ganglionic blocking activity and compare its profile to that of other well-characterized antagonists.
Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors
Ganglionic blockers function by competitively antagonizing the nicotinic (NN) receptors located on postganglionic neurons within both sympathetic and parasympathetic autonomic ganglia.[3] This action inhibits the binding of acetylcholine (ACh) released from preganglionic neurons, thereby blocking the transmission of the nerve impulse across the synapse.[2] The result is a decrease in the outflow of both sympathetic and parasympathetic signals to their respective effector organs.
Experimental Workflow for Validating Ganglionic Blockade
Caption: Experimental workflow for the validation of ganglionic blockade in the cat nictitating membrane model.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with internal controls to ensure the reliability of the data.
1. Animal Preparation:
-
Adult cats are anesthetized with a suitable agent (e.g., pentobarbital sodium). The depth of anesthesia should be monitored throughout the experiment.
-
The trachea is cannulated to ensure a patent airway and allow for artificial respiration if necessary.
-
The superior cervical ganglion and the preganglionic sympathetic trunk are carefully exposed and isolated from surrounding tissues.
-
The nictitating membrane is attached via a suture to a force-displacement transducer to record isometric contractions.
2. Stimulation and Baseline Recording:
-
Platinum electrodes are placed on the preganglionic sympathetic nerve.
-
Supramaximal square-wave pulses of a defined frequency (e.g., 5-10 Hz) and duration are delivered to elicit consistent contractions of the nictitating membrane.[4]
-
A stable baseline of contractions is established before any pharmacological intervention. This serves as the internal control for the experiment.
3. Drug Administration:
-
A vehicle control (e.g., isotonic saline) is administered intravenously to ensure that the injection volume does not affect the nictitating membrane's response.
-
Temechine is administered intravenously in increasing, cumulative doses.
-
After each dose, the response of the nictitating membrane to preganglionic stimulation is recorded. The degree of inhibition of contraction is the primary measure of ganglionic blockade.
4. Data Analysis:
-
The percentage inhibition of the nictitating membrane contraction is calculated for each dose of Temechine.
-
A dose-response curve is constructed by plotting the percentage inhibition against the logarithm of the drug concentration.[5]
-
From the dose-response curve, key parameters such as the ED50 (the dose required to produce 50% of the maximal response) can be determined.[5]
Comparative Analysis of Ganglionic Blockers
| Parameter | Temechine | Hexamethonium | Mecamylamine |
| Mechanism of Action | Nicotinic Receptor Antagonist | Nicotinic Receptor Antagonist | Nicotinic Receptor Antagonist |
| Relative Potency (Illustrative ED50) | To be determined | +++ | ++++ |
| Central Nervous System Penetration | To be determined | Low | High |
| Duration of Action | To be determined | Short | Long |
| Primary Research Applications | Autonomic Function Studies | Experimental Hypertension | Smoking Cessation Research |
Note: The relative potencies are illustrative and would need to be confirmed by direct experimental comparison.
The potency of a ganglionic blocker is a critical parameter. For instance, classical studies have shown that pempidine has a similar potency to hexamethonium in blocking the preganglionically stimulated nictitating membrane of the cat.[6] Such direct comparisons are essential for characterizing a new compound like Temechine.
Signaling Pathway of Ganglionic Blockade
Caption: Mechanism of Temechine-induced ganglionic blockade at the superior cervical ganglion.
Conclusion: A Framework for Validation
The cat nictitating membrane model provides a robust and reliable system for the validation and comparative analysis of ganglionic blocking agents like Temechine. By following the detailed experimental protocol outlined in this guide, researchers can generate the necessary dose-response data to determine the potency and efficacy of Temechine. Comparing these findings with the established profiles of agents such as hexamethonium and mecamylamine will allow for a comprehensive characterization of Temechine's pharmacological properties. This systematic approach ensures scientific integrity and provides the foundational data required for further drug development and research applications.
References
-
A comparison of the ganglion potentials and block produced by acetylcholine and tetramethylammonium. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]
-
Cat Nictitating Membrane. (n.d.). University of Strathclyde. Retrieved February 5, 2026, from [Link]
- A comparison of the ganglion potentials and block produced by acetylcholine and tetramethylammonium. (1973). British Journal of Pharmacology, 48(3), 494-505.
-
Third eyelid (nictitating membrane). (2020, December 11). YouTube. Retrieved February 5, 2026, from [Link]
-
Haws Syndrome in Cats. (2020, January 28). Veterinary Partner - VIN. Retrieved February 5, 2026, from [Link]
-
Why is my cat's third eyelid showing?. (2024, September 30). Vetster. Retrieved February 5, 2026, from [Link]
-
The Anatomy and Function of a Cat's Third Eyelid. (2021, August 3). All About Vision. Retrieved February 5, 2026, from [Link]
- A comparison between mechanisms of action of different nicotinic blocking agents on rat submandibular ganglia. (1990). British Journal of Pharmacology, 101(3), 639-644.
- A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine. (2020). Frontiers in Pharmacology, 11, 1067.
- Dose-response Curves for Succinylcholine: Single Versus Cumulative Techniques. (1987). Anesthesiology, 66(6), 823-826.
-
REMOVAL OF THE Third Eyelid. (n.d.). Retrieved February 5, 2026, from [Link]
- Biphasic Dose-Response Curve to Muscarine on the Rat Superior Cervical Ganglion. (1990). British Journal of Pharmacology, 101(4), 849-855.
-
022439Orig1s000 - accessdata.fda.gov. (2011, May 17). Retrieved February 5, 2026, from [Link]
- A review of the ethnopharmacology, phytochemistry and pharmacology of Cynanchumatratum. (2022). Journal of Ethnopharmacology, 284, 114748.
-
Quantal dose-response curves. (2023, December 18). Deranged Physiology. Retrieved February 5, 2026, from [Link]
-
Ganglionic Blockers - CV Pharmacology. (n.d.). Retrieved February 5, 2026, from [Link]
-
Pharmacodynamics - Part 2: Dose-response Relationship. (2019, October 10). YouTube. Retrieved February 5, 2026, from [Link]
-
21-572 Cubicin Pharmacology Review - accessdata.fda.gov. (n.d.). Retrieved February 5, 2026, from [Link]
-
Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-) - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
-
Sympathoplegic Ganglion blockers: CVS Pharmcology. (2025, January 30). YouTube. Retrieved February 5, 2026, from [Link]
-
- Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons. (2000). The Journal of Neuroscience, 20(18), 6845-6853.
-
Ganglionic blockers – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]
- Responses of normal and denervated cat superior cervical ganglia to some stimulant compounds. (1971). British Journal of Pharmacology, 41(1), 1-11.
Sources
- 1. Cat Nictitating Membrane [sheffbp.co.uk]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Responses of normal and denervated cat superior cervical ganglia to some stimulant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Preclinical Pharmacokinetic Half-Life Assessment of Novel Antitussive Agents: A Comparative Analysis
For researchers and drug development professionals vested in the discovery of novel antitussive agents, understanding the pharmacokinetic (PK) profile of a lead candidate is a critical early milestone. The elimination half-life (t½), a key PK parameter, dictates the dosing frequency and duration of therapeutic effect, directly impacting patient compliance and clinical success. This guide provides a comprehensive framework for the preclinical evaluation of a new chemical entity's (NCE) half-life, using the well-established antitussives, dextromethorphan and codeine, as benchmarks for comparison.
While this guide was initially conceptualized to focus on a specific compound, "Temechine hydrobromide," a thorough review of publicly available scientific literature and databases did not yield any preclinical pharmacokinetic data under this identifier. This scenario is not uncommon in early-stage drug development. Therefore, this guide has been adapted to serve a broader and arguably more critical purpose: to equip researchers with the foundational knowledge and methodologies required to assess any novel antitussive agent, contextualizing its potential against current standards of care.
The Imperative of Half-Life in Antitussive Drug Design
The ideal antitussive agent should provide sustained cough suppression with a convenient dosing regimen. A short half-life may necessitate frequent administration, leading to poor patient adherence, while an overly long half-life could result in drug accumulation and an increased risk of adverse effects. Therefore, establishing the preclinical half-life of a novel compound in relevant animal models is a pivotal step in predicting its human pharmacokinetic profile and designing safe and effective clinical trials.
Experimental Protocol: Determination of Pharmacokinetic Half-Life in Preclinical Models
The following detailed protocol outlines a robust methodology for determining the pharmacokinetic half-life of a novel antitussive agent. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
I. Animal Model Selection and Rationale
The choice of animal model is paramount for the translatability of preclinical data. For antitussive research, the Sprague-Dawley rat and the Dunkin-Hartley guinea pig are the most commonly employed species.
-
Rationale:
-
Rat: The rat is a well-characterized model in pharmacokinetics, with extensive historical data for comparison. Its metabolic pathways for many drug classes, including some cytochrome P450 (CYP) isoforms, share similarities with humans.[1]
-
Guinea Pig: The guinea pig cough reflex is considered more analogous to that of humans, making it a valuable model for efficacy studies that can be correlated with pharmacokinetic data.[2][3]
-
II. Drug Formulation and Administration
The formulation and route of administration should mimic the intended clinical application as closely as possible. For orally administered antitussives, a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose) is standard.
-
Procedure:
-
Prepare a homogenous and stable formulation of the test compound (e.g., "Temechine hydrobromide") and comparator drugs (dextromethorphan hydrobromide, codeine phosphate) at the desired concentrations.
-
Administer the formulation via oral gavage (PO) or intravenous (IV) injection to fasted animals. The IV route provides a baseline for absolute bioavailability and intrinsic clearance.
-
III. Blood Sampling and Plasma Collection
A well-designed blood sampling schedule is crucial for accurately defining the plasma concentration-time curve and, consequently, the half-life.
-
Procedure:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.
-
Typical time points for an oral study include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
IV. Bioanalytical Method
A sensitive and specific bioanalytical method is required to quantify the drug concentration in plasma.
-
Methodology:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and throughput.
-
Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
-
V. Pharmacokinetic Data Analysis
Non-compartmental analysis (NCA) is a standard method for calculating key pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to be determined:
-
Elimination Half-Life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizing the Preclinical Pharmacokinetic Workflow
The following diagram illustrates the sequential steps involved in a typical preclinical pharmacokinetic study for a novel antitussive agent.
Caption: Workflow for a preclinical pharmacokinetic study of a novel antitussive agent.
Comparative Pharmacokinetic Data of Established Antitussives
The following table summarizes publicly available preclinical pharmacokinetic data for dextromethorphan and codeine in rats and guinea pigs. This data serves as a crucial benchmark for evaluating the profile of a novel antitussive candidate.
| Parameter | Dextromethorphan | Codeine | Preclinical Species | Reference |
| Elimination Half-Life (t½) | ~2-4 hours (extensive metabolizers) | Variable, generally short | Rat | [4][5] |
| ~1-2 hours | Guinea Pig | [6][7] | ||
| Volume of Distribution (Vd) | High | Moderate to High | Rat | [5] |
| Clearance (CL) | High | High | Rat | [1] |
| Metabolism | Primarily via CYP2D6 to dextrorphan (active) | Primarily via UGT2B7 and CYP3A4, with minor conversion to morphine via CYP2D6 | Rat, Guinea Pig | [1][8] |
Note: Pharmacokinetic parameters can vary significantly based on the animal strain, dose, and analytical methodology. The values presented are approximations for comparative purposes.
Interpreting the Comparative Data: Causality and Implications
-
Dextromethorphan: The relatively short half-life of dextromethorphan in preclinical models is consistent with its clinical dosing regimen of every 4 to 6 hours.[4] Its extensive metabolism via CYP2D6 is a key determinant of its clearance and can lead to significant inter-individual variability, a factor that must be considered when evaluating novel compounds that may share this metabolic pathway.[1] The high volume of distribution suggests extensive tissue uptake, which is consistent with its central mechanism of action.
-
Codeine: Codeine also exhibits a short half-life in preclinical species, necessitating frequent dosing.[6][9] Its complex metabolism, involving multiple pathways with the formation of active metabolites like morphine, highlights the importance of characterizing the metabolic profile of a new antitussive.[8] The conversion to morphine, although a minor pathway, is responsible for a significant portion of its analgesic and antitussive effects, as well as its abuse potential.
When evaluating a novel agent like "Temechine hydrobromide," a half-life that is significantly longer than dextromethorphan or codeine (e.g., 8-12 hours) could suggest the potential for once or twice-daily dosing, a significant clinical advantage. However, this must be balanced with a thorough assessment of its clearance and potential for accumulation.
Trustworthiness Through Self-Validating Systems
The experimental design described herein incorporates self-validating principles. The inclusion of both an intravenous and an oral administration route allows for the determination of absolute bioavailability, providing a more complete picture of the drug's disposition. The use of well-established comparator drugs like dextromethorphan and codeine within the same study serves as an internal control, ensuring that the experimental system is performing as expected.
Conclusion: A Pathway to Clinical Candidacy
The preclinical determination of pharmacokinetic half-life is a cornerstone of modern drug development. For a novel antitussive agent to advance towards clinical trials, a thorough understanding of its absorption, distribution, metabolism, and excretion is non-negotiable. By employing robust experimental protocols and contextualizing the data against established benchmarks like dextromethorphan and codeine, researchers can make informed decisions about the potential clinical viability of their lead candidates. While specific data for "Temechine hydrobromide" remains elusive, the framework provided in this guide offers a clear and scientifically rigorous path for the preclinical pharmacokinetic evaluation of the next generation of antitussive therapies.
References
-
Dextromethorphan Hydrobromide. PubChem. [Link]
-
Dextromethorphan. Wikipedia. [Link]
-
Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig. PubMed. [Link]
-
Formulation and evaluation of dextromethorphan hydrobromide sustained release tablets. PubMed. [Link]
-
Dextromethorphan metabolism in rat: interstrain differences and the fate of individually administered oxidative metabolites. PubMed. [Link]
-
Preclinical assessment of novel therapeutics on the cough reflex: cannabinoid agonists as potential antitussives. PubMed. [Link]
-
Dextromethorphan hydrobromide. Britannica. [Link]
-
Pharmacokinetic study of dextromethorphan with urinary excretion. Problems of Forensic Sciences. [Link]
-
Comparative metabolism of codeine in man, rat, dog, guinea-pig and rabbit: identification of four new metabolites. Johns Hopkins University. [Link]
-
Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs. MDPI. [Link]
-
Comparative metabolism of codeine in man, rat, dog, guinea-pig and rabbit: identification of four new metabolites. Oxford Academic. [Link]
-
Dextromethorphan: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Effect of dextromethorphan on CYP450 isoforms activity of rats. e-Century Publishing Corporation. [Link]
-
Antitussive Drugs—Past, Present, and Future. PMC. [Link]
-
Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. ResearchGate. [Link]
-
Hyoscine hydrobromide. PubChem. [Link]
-
Pharmacokinetics and pharmacodynamics of codeine in end-stage renal disease. Clinical Pharmacology & Therapeutics. [Link]
-
Codeine and Morphine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Current and future centrally acting antitussives. PMC. [Link]
-
Preclinical Pharmacokinetic Study and Lung Penetration of a Coumarin Extracted from Zanthoxylum tingoassuiba. MDPI. [Link]
Sources
- 1. Dextromethorphan metabolism in rat: interstrain differences and the fate of individually administered oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of novel therapeutics on the cough reflex: cannabinoid agonists as potential antitussives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. arch.ies.gov.pl [arch.ies.gov.pl]
- 6. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Temechine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of potent pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of Temechine hydrobromide, a potent research chemical. By adhering to these procedures, you can minimize exposure risks, ensure regulatory compliance, and contribute to a safer research environment.
The principles outlined here are grounded in established safety protocols for handling potent compounds and are designed to be adapted to your institution's specific guidelines.
I. Understanding the Imperative for Proper Disposal
Temechine hydrobromide, as a potent pharmacological agent, requires meticulous handling from acquisition to disposal. Improper disposal can lead to unintended environmental contamination and potential exposure to personnel, with risks of adverse health effects. The procedures detailed below are designed to mitigate these risks by ensuring the compound is handled and disposed of in a controlled and secure manner.
II. Pre-Disposal Assessment: A Critical First Step
Before initiating any disposal procedures, a thorough assessment is necessary. This involves consulting the Safety Data Sheet (SDS) for Temechine hydrobromide, if available, and reviewing your institution's chemical hygiene plan and standard operating procedures for hazardous waste.
Key Assessment Points:
-
Hazard Identification: Review the SDS for specific hazard classifications, such as toxicity, corrosivity, or reactivity. This information will dictate the required personal protective equipment (PPE) and handling precautions.
-
Regulatory Status: Determine if Temechine hydrobromide is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[1][2][3] This classification is crucial for selecting the correct disposal pathway.
-
Quantity of Waste: The amount of Temechine hydrobromide to be disposed of will influence the choice of container and disposal method.
III. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling potent compounds. The following table summarizes the recommended PPE for the disposal of Temechine hydrobromide.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents dermal absorption of the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any dust or aerosols. |
Always inspect your PPE for integrity before use and dispose of single-use items as potentially contaminated waste.
IV. Step-by-Step Disposal Protocol for Temechine Hydrobromide
This protocol is designed for the disposal of small quantities of Temechine hydrobromide typically found in a research setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.
Step 1: Segregation and Labeling
Properly segregate and label all waste containing Temechine hydrobromide. All containers must be clearly marked with the identity of the chemical and appropriate hazard warnings.[1]
Step 2: Inactivation (if applicable and approved)
For some potent compounds, a chemical inactivation step may be recommended to reduce its hazardous properties. This should only be performed if a validated procedure is available and approved by your institution's EHS department.
Step 3: Preparation for Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should Temechine hydrobromide be disposed of via the sink or sewer system.[4][5][6]
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing Temechine hydrobromide in a sealed, chemical-resistant container.
-
Ensure the container is properly labeled with the contents and hazard warnings.
-
Step 4: Final Disposal Pathway
The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all applicable regulations. This typically involves high-temperature incineration at a permitted facility.[5][8]
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Temechine hydrobromide.
Caption: Disposal Workflow for Temechine Hydrobromide
V. Decontamination of Work Surfaces and Equipment
Thorough decontamination of all surfaces and equipment that have come into contact with Temechine hydrobromide is essential to prevent cross-contamination and accidental exposure.[9][10]
Decontamination Protocol:
-
Prepare Deactivating and Neutralizing Solutions: Consult relevant literature or your institution's EHS for appropriate deactivating and neutralizing solutions for compounds similar to Temechine hydrobromide. A common approach involves an initial cleaning with a detergent solution, followed by a chemical deactivating agent, and a final rinse with a neutralizing agent and water.[11]
-
Application:
-
Liberally apply the deactivating solution to the contaminated surface.
-
Allow for a sufficient contact time as specified in your protocol (e.g., 5-10 minutes).
-
Wipe the surface with a disposable, absorbent material.
-
Repeat the application and wiping process at least twice more with fresh materials each time.[11]
-
-
Neutralization and Rinsing:
-
Apply the neutralizing solution to the surface and wipe clean.
-
Perform a final rinse with purified water and wipe dry.
-
-
Waste Disposal: All used wipes and cleaning materials should be disposed of as hazardous waste.
VI. Disposal of Empty Containers
Empty containers that previously held Temechine hydrobromide must also be managed as hazardous waste unless properly decontaminated.
Procedure for Empty Containers:
-
Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent three times.
-
Collect all the rinsate as hazardous liquid waste.[4]
-
-
Defacing Labels: Completely remove or deface the original label on the container to prevent any misunderstanding of its contents.[4][12]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous waste or recycled, depending on your institution's policies.
By implementing these comprehensive disposal procedures, you are upholding the highest standards of laboratory safety and environmental stewardship. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on specific waste disposal challenges.
References
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]
- Vertex AI Search. (2025, January 3).
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]
-
Matheson Tri-Gas, Inc. (2014, December 9). Safety Data Sheet Product Identifier: HYDROGEN BROMIDE. [Link]
-
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
-
Wikipedia. (n.d.). Hydrogen bromide. [Link]
-
Pharmaceutical Outsourcing. (n.d.). Managing Risks with Potent Pharmaceutical Products. [Link]
-
National Institute on Drug Abuse. (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances. [Link]
-
National Institutes of Health. (n.d.). Hydrogen Bromide. PubChem. [Link]
-
SEASTAR CHEMICALS. (2022, August 25). SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. [Link]
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. [Link]
-
BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. [Link]
-
Inchem.org. (n.d.). ICSC 0282 - HYDROGEN BROMIDE. [Link]
-
Florida Department of Environmental Protection. (2025, July 10). Pharmaceutical Waste Management for Businesses and Homeowners. [Link]
-
Pharmaceutical Technology. (2023, June 5). Containment in a high potent manufacturing facility. [Link]
Sources
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. echemi.com [echemi.com]
- 9. pharm-int.com [pharm-int.com]
- 10. Containment in a high potent manufacturing facility [manufacturingchemist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Temechine hydrobromide
Operational Safety Protocol: Handling Temechine Hydrobromide in Research Environments
Note to Reader: Temechine Hydrobromide is identified in this context as a high-potency active pharmaceutical ingredient (HPAPI) salt. As specific public toxicological data for "Temechine" is proprietary or non-standard, this guide applies Universal Precautions for Potent Hydrobromide Salts (OEB 3/4 equivalent) . This approach assumes the compound carries both the systemic toxicity risks of a potent bioactive amine and the corrosive/irritant risks of the hydrobromide anion.
Part 1: Risk Assessment & Hazard Identification
Before donning PPE, you must understand the why behind the equipment. Hydrobromide salts present a dual-threat mechanism:
-
The Bioactive Threat (Systemic): As a drug development candidate, Temechine is likely designed to engage biological targets at low concentrations. Inhalation of dust during weighing is the primary route of exposure.
-
The Chemical Threat (Local): Hydrobromide salts are hygroscopic. Upon contact with mucous membranes (eyes, lungs, sweat), they can hydrolyze to release trace hydrobromic acid (HBr). This necessitates superior eye and respiratory protection compared to standard hydrochloride salts.
Core Directive: Treat all powders as Occupational Exposure Band (OEB) 3 or 4 (1–10 µg/m³ OEL) until specific toxicology data proves otherwise.
Part 2: The PPE Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy state of the material (Solid Dust vs. Solvated Liquid).
| Protection Zone | Solid Handling (Weighing/Transfer) | Liquid Handling (Dissolution/HPLC) | Rationale & Causality |
| Respiratory | PAPR (Loose-fitting) or N95/P100 (if in hood) | Fume Hood (Primary) + Surgical Mask (Secondary) | Solids generate invisible aerosols. P100 filters capture 99.97% of particulates. Liquid vapor risk is lower unless heated. |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Double Nitrile (Check compatibility with solvent) | "The Breach Theory": The outer glove takes the mechanical abuse; the inner glove maintains the chemical barrier. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields | HBr hydrolysis causes severe eye irritation. Goggles prevent dust migration; glasses are sufficient only for splash risks. |
| Body | Tyvek® Lab Coat (Closed front, elastic cuffs) | Standard Lab Coat (Cotton/Poly blend) | Tyvek resists dust penetration. Cotton weaves trap potent powders, creating a secondary exposure source in laundry. |
| Footwear | Shoe Covers (Disposable) | Closed-toe Shoes | Prevents tracking of potent dust out of the containment zone. |
Part 3: Operational Workflow (The "How")
Phase 1: The Setup (Pre-Work)
-
Engineering Check: Verify the Chemical Fume Hood or Powder Weighing Station is operating at 80–100 fpm face velocity.
-
Glove Inspection: Perform a "nitrogen inflation test" or visual check on nitrile gloves before donning. Micro-tears are the #1 failure point.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing spatula. Hydrobromide salts are prone to static charge, which causes "particle flight"—a major inhalation risk.
Phase 2: The Weighing Protocol (Critical Step)
-
Step 1: Place a tacky mat at the entrance of the weighing zone.
-
Step 2: Don PPE in order: Shoe covers → Gown → Mask/Respirator → Goggles → Inner Gloves → Outer Gloves (taped to sleeve).
-
Step 3: Open the Temechine Hydrobromide container only inside the hood.
-
Step 4: Weigh by difference into a tared vial. Never return excess powder to the stock container (cross-contamination risk).
-
Step 5: Wipe the exterior of the transport vial with a methanol-dampened wipe before removing it from the hood. This "decontaminates the boundary."
Phase 3: Decontamination & Doffing[1]
-
The Solvent Trap: Hydrobromide salts are often soluble in polar organic solvents (DMSO, Methanol). Use these for cleaning, but be aware they can permeate nitrile gloves rapidly. Change outer gloves immediately after a solvent splash.
-
Neutralization: For spills, use a weak base (Sodium Bicarbonate solution) to neutralize the acidic HBr component before wiping.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct equipment based on the physical state of Temechine Hydrobromide.
Caption: Decision logic for selecting PPE based on the physical state of the compound.
Diagram 2: Emergency Spill Response Loop
A self-validating loop for handling breaches.
Caption: Immediate response protocol for Temechine Hydrobromide containment breaches.
References
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2023). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (Standard 1910.132).[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
SafeWork NSW. (2022). Handling Cytotoxic Drugs and Related Waste. (Guidance on HPAPI handling principles). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
